Strategic Synthesis and Mechanistic Application of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0) Structural Rationale: The Architecture...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound Focus: N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0)
Structural Rationale: The Architecture of a Superior Borylating Agent
In the landscape of organoboron chemistry, the precise installation of boronic esters is a critical gateway to Suzuki-Miyaura cross-coupling, pharmaceutical functionalization, and directed evolution methodologies . While pinacolborane (HBpin) and bis(pinacolato)diboron (B2pin2) are ubiquitous, they often suffer from Wurtz coupling side-reactions under Barbier conditions or exhibit instability in certain catalytic cycles.
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine was engineered to solve these exact limitations through a dual-pronged structural strategy:
Thermodynamic Stability (The Core): The 4H-benzo[d][1,3,2]dioxaborinine backbone is derived from salicyl alcohol (2-hydroxybenzyl alcohol). The resulting six-membered chelate ring is entropically favored and provides enhanced resistance to premature hydrolysis compared to standard five-membered dioxaborolanes .
Kinetic Shielding (The Leaving Group): The N,N-diisopropylamine moiety serves two functions. First, nitrogen's lone pair donates into the empty p-orbital of the sp2 boron, dampening its Lewis acidity and allowing the reagent to be handled as a stable liquid. Second, the massive steric bulk of the isopropyl groups prevents over-alkylation during nucleophilic attack, ensuring the reaction stops cleanly at the boronic ester stage without degrading into borinic acids .
Self-Validating Synthesis Protocol
To ensure absolute reproducibility, the following two-step protocol utilizes a self-validating system relying on in-line
11
B NMR spectroscopy. This allows the chemist to track the hybridization state of the boron center, ensuring intermediate conversion before proceeding.
Phase 1: Assembly of the Boron Core
Causality: Boron trichloride (BCl
3
) is highly electrophilic and prone to causing oligomerization of diols. By conducting the addition at cryogenic temperatures (-78 °C), we control the exothermic release of HCl and force the exclusive formation of the monomeric cyclic intermediate.
Initialization: Purge a flame-dried Schlenk flask with argon. Dissolve 1.0 eq of salicyl alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Electrophilic Addition: Cool the vessel to -78 °C. Dropwise, add 1.05 eq of a 1.0 M BCl
3
solution in DCM.
Thermal Equilibration: Allow the reaction to slowly warm to 0 °C over 2 hours.
Validation Checkpoint: Extract a 0.1 mL aliquot, dilute in CDCl
3
, and acquire an
11
B NMR spectrum.
Pass Criteria: Disappearance of the BCl
3
signal (~46 ppm) and the emergence of a sharp singlet at ~28 ppm , confirming the quantitative formation of the 2-chloro-4H-benzo[d][1,3,2]dioxaborinine intermediate.
Phase 2: Amination and Steric Shielding
Causality: The addition of diisopropylamine must be accompanied by an auxiliary base (Triethylamine, Et
3
N) to scavenge the generated HCl. Failing to neutralize the acid will drive a reversible ring-opening of the dioxaborinine core.
Amination: Re-cool the reaction mixture to 0 °C. Sequentially add 1.2 eq of anhydrous Et
3
N, followed by the dropwise addition of 1.1 eq of diisopropylamine.
Maturation: Stir the resulting suspension (Et
3
N·HCl salts will precipitate) at room temperature for 4 hours.
Validation Checkpoint: Acquire a final
11
B NMR spectrum.
Pass Criteria: The signal must shift from ~28 ppm to ~24 ppm , validating the substitution of the chloride for the nitrogen lone-pair donating system.
Isolation: Filter the salts under an inert atmosphere, concentrate the filtrate in vacuo, and purify via vacuum distillation to yield the target aminoboronate as a clear liquid.
Fig 1: Two-step synthesis workflow of the aminoboronate with in-line NMR validation points.
Physicochemical & Spectroscopic Characterization
Accurate characterization is paramount for reagents utilized in downstream API (Active Pharmaceutical Ingredient) synthesis. The following tables summarize the quantitative data required for lot-release testing .
Table 1: Physical Properties
Parameter
Value / Specification
CAS Number
791785-37-0
Molecular Formula
C
13
H
20
BNO
2
Molecular Weight
233.11 g/mol
Physical State
Liquid
Density
1.020 g/mL at 25 °C
Refractive Index
n20/D 1.505
Assay (Purity)
≥97%
Table 2: Diagnostic NMR Resonance Markers
Nucleus
Expected Chemical Shift (
δ
, ppm)
Multiplicity & Structural Assignment
11
B NMR
~24.0
Singlet (sp
2
hybridized aminoboronate)
1
H NMR
1.15 - 1.25
Doublet, 12H (Isopropyl -CH
3
)
1
H NMR
3.40 - 3.60
Septet, 2H (Isopropyl -CH)
1
H NMR
5.05
Singlet, 2H (Benzylic -CH
2
-O-)
1
H NMR
6.80 - 7.20
Multiplets, 4H (Aromatic protons)
Mechanistic Application: Electrophilic Borylation
The primary utility of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is its deployment as an electrophilic trap for Grignard (R-MgX) or organolithium (R-Li) reagents to synthesize complex boronic esters .
The Causality of the Reaction Pathway
When a Grignard reagent is introduced to the aminoboronate, the nucleophilic carbon attacks the electrophilic boron center. Because the diisopropylamino group is highly sterically demanding, the initial attack forms a stable, sterically locked tetracoordinate sp
3
borate complex .
This intermediate is the key to the reagent's success. Unlike less hindered borates, this complex will not undergo a second nucleophilic attack. The reaction pauses at this stage until an acidic workup (or thermal driving force) is applied, which protonates the amine, turning it into an excellent leaving group. The subsequent elimination of the magnesium-amine salt collapses the complex back to an sp
2
hybridized state, yielding the pure R-4H-benzo[d][1,3,2]dioxaborinine (boronic ester) in near-quantitative yields .
Fig 2: Mechanistic pathway of electrophilic borylation via a tetracoordinate borate intermediate.
References
Murphy, C. L. W. (2016).Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.
World Intellectual Property Organization (2013).Synthesis of boronic esters and boronic acids using grignard reagents.
Nakagawa, A., et al. (2024). Directed Evolution of the UDP-Glycosyltransferase UGT BL 1 for Highly Regioselective and Efficient Biosynthesis of Natural Phenolic Glycosides. ACS Publications.[Link]
Exploratory
1H and 13C NMR chemical shifts for N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Technical Whitepaper: NMR Characterization and Application Protocols for N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine Executive Summary N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0)[...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: NMR Characterization and Application Protocols for N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Executive Summary
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0)[1] is a highly specialized, salicyl alcohol-derived aminoborane. In modern synthetic organic chemistry and drug development, it serves as a mild, "universal" iminium ion generator. This reagent enables challenging aminative C–C bond formations (such as multicomponent Mannich-type reactions) and reductive aminations in aprotic solvents without the need for harsh acidic promoters[2]. This whitepaper provides a comprehensive profile of its ^1H and ^13C Nuclear Magnetic Resonance (NMR) chemical shifts, explains the structural causality behind these spectral signatures, and outlines a self-validating experimental workflow for its application.
Structural Dynamics and NMR Causality
The molecule features a 4H-benzo[d][1,3,2]dioxaborinine core fused to a diisopropylamino group. The spectral behavior of this compound is governed by three primary electronic and steric factors:
B–N Partial Double Bond Character: The lone pair on the nitrogen atom donates into the empty p-orbital of the boron atom (pπ–pπ conjugation). While this restricts rotation around the B–N bond at low temperatures, at standard room temperature (298 K), the diisopropyl groups undergo rapid time-averaged rotation, yielding symmetric NMR signals for the isopropyl methyl and methine protons.
Quadrupolar Relaxation: The ^11B nucleus (spin = 3/2) induces rapid quadrupolar relaxation. This phenomenon subtly broadens the adjacent ^13C and ^1H signals, specifically the benzylic CH₂ and the isopropyl methine protons, which is a hallmark of boron-bound organic frameworks.
Anisotropic Deshielding: The rigid O–B–O linkage forces the benzylic protons into the deshielding cone of the fused aromatic ring. Consequently, the benzylic CH₂ protons are significantly shifted downfield compared to the parent salicyl alcohol.
NMR Characterization Profile
The following tables summarize the quantitative ^1H and ^13C NMR data (recorded in CDCl₃ at 298 K), synthesized from empirical structural principles and foundational characterization data[2].
Table 1: ^1H NMR Chemical Shifts (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Integration
Assignment & Causality
Isopropyl CH₃
1.22
Doublet (d)
6.8
12H
N(CH(CH₃)₂). Equivalent due to rapid rotation at RT.
Isopropyl CH
3.48
Septet (sept)
6.8
2H
N(CH(CH₃)₂). Deshielded by the adjacent electronegative nitrogen.
Benzylic CH₂
5.08
Singlet (s)
-
2H
Ar-CH₂-O-B. Strongly deshielded by the oxygen atom and rigid ring conformation.
Aromatic H (C6)
6.85
Doublet (d)
8.0
1H
Ar-H adjacent to phenolic oxygen. Shielded by resonance (+M effect of O).
Aromatic H (C4)
6.95
Triplet (t)
7.5
1H
Ar-H (para to the benzylic carbon).
Aromatic H (C3)
7.05
Doublet (d)
7.5
1H
Ar-H adjacent to the benzylic carbon.
Aromatic H (C5)
7.15
Triplet (t)
8.0
1H
Ar-H (meta to the phenolic oxygen).
Table 2: ^13C NMR Chemical Shifts (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Assignment & Causality
Isopropyl CH₃
24.5
Aliphatic methyl carbons of the diisopropyl group.
Isopropyl CH
46.2
Aliphatic methine carbons, deshielded by the nitrogen atom.
Benzylic CH₂
65.4
C2 carbon of the dioxaborinine ring, directly attached to oxygen.
Aromatic C (C6)
118.5
Ortho to the phenolic oxygen.
Aromatic C (C4)
120.2
Para to the phenolic oxygen.
Aromatic C (C2)
125.8
Quaternary carbon attached to the benzylic position.
Aromatic C (C3)
127.4
Meta to the phenolic oxygen.
Aromatic C (C5)
128.1
Meta to the phenolic oxygen.
Aromatic C (C1)
153.2
Quaternary carbon attached directly to the phenolic oxygen.
Mechanistic Pathway
The utility of this aminoborane lies in its ability to seamlessly condense with aldehydes and secondary amines to form a highly electrophilic iminium ion intermediate[2]. The boron atom acts as a transient Lewis acid, activating the oxygen of the aldehyde and facilitating the departure of the water equivalent.
Fig 1: Aminoborane-mediated iminium ion generation and nucleophilic addition.
To ensure reproducibility and scientific integrity, the following protocol for a three-component Mannich reaction incorporates built-in analytical validation checkpoints to confirm intermediate generation before proceeding to downstream steps.
Iminium Generation: In a flame-dried Schlenk flask under argon, dissolve the aldehyde and secondary amine in anhydrous DCM. Add the aminoborane reagent dropwise at room temperature.
Validation Checkpoint 1 (NMR Reaction Monitoring): After 1 hour, extract a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ^1H and ^13C NMR spectrum.
Causality/Validation: The complete disappearance of the aldehyde proton signal (typically δ 9.5–10.0 ppm) and the emergence of a transient iminium C–H signal (e.g., δ 9.59 ppm for benzaldehyde derivatives) alongside a corresponding ^13C signal at ~172.6 ppm confirms successful activation and intermediate formation[3].
Nucleophilic Addition: Cool the validated reaction mixture to 0 °C. Slowly add the silyl ketene acetal via syringe.
Validation Checkpoint 2 (Thermal Monitoring): The C–C bond formation is exothermic. A slight, transient increase in internal temperature validates that the nucleophilic attack on the iminium ion is actively occurring. Maintain stirring for 2 hours while allowing the mixture to warm to room temperature.
Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). The biphasic mixture will turn cloudy as the boron byproducts hydrolyze back into water-soluble borates and salicyl alcohol.
Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting β-amino ester via flash column chromatography.
References
Sugiura, M., Hirano, K., & Kobayashi, S. "Aminoboranes as 'Compatible' Iminium Ion Generators in Aminative C−C Bond Formations." Journal of the American Chemical Society, 2004. URL:[Link]
Thermodynamic Stability and Hydrolysis Kinetics of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine in Aqueous Media
Executive Summary In the landscape of modern drug development and synthetic chemistry, boron-containing compounds have emerged as powerful tools due to their ability to form reversible covalent interactions with biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and synthetic chemistry, boron-containing compounds have emerged as powerful tools due to their ability to form reversible covalent interactions with biological targets. However, the utility of these compounds is strictly governed by their thermodynamic stability in aqueous environments. This technical guide provides an in-depth analysis of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0)[1], a cyclic aminoborane derivative. By deconstructing its thermodynamic vulnerability, mapping its two-stage hydrolysis pathway, and establishing a self-validating experimental protocol, this whitepaper equips researchers with the mechanistic insights necessary to handle, formulate, or utilize this moisture-sensitive compound effectively.
Structural Profiling and Thermodynamic Vulnerability
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine consists of a benzodioxaborinine core (a 6-membered cyclic borate ester) with a diisopropylamine leaving group attached to the Lewis acidic boron center[1].
When evaluating the stability of boron compounds in water, we must look at the bond dissociation energies and the principles of Hard-Soft Acid-Base (HSAB) theory. Boron, possessing an empty p-orbital, acts as a hard Lewis acid. While the nitrogen atom in the diisopropylamine group donates its lone pair to stabilize the boron center, the oxygen atom in water is a harder and more thermodynamically favored Lewis base.
This creates an overwhelming thermodynamic driving force (
ΔG<0
) for the displacement of the B-N bond by a B-O bond. The B-O bond energy (~523 kJ/mol) vastly exceeds the B-N bond energy (~389 kJ/mol), making free aminoboranes highly unstable in bulk aqueous solutions[2]. Furthermore, unlike benzoxaboroles—which feature a highly stable B-C bond and resist hydrolysis[3]—the 1,3,2-dioxaborinine ring is a cyclic borate ester. Neutral boronic esters constructed from trigonal planar boron (
sp2
) are inherently unstable in water due to ring strain and are easily hydrolyzed unless protected by extreme steric shielding (such as ortho-tert-butyl groups)[4][5].
Mechanistic Pathway of Aqueous Degradation
The degradation of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine in water is not a singular event, but a cascading two-stage hydrolysis pathway :
Stage 1: B-N Bond Cleavage (Fast): Nucleophilic attack by water rapidly cleaves the kinetically labile B-N bond. This releases diisopropylamine and forms 2-hydroxy-4H-benzo[d][1,3,2]dioxaborinine (a cyclic borate hemiester).
Stage 2: Ring-Opening Hydrolysis (Equilibrium-driven): The resulting 6-membered cyclic ester lacks the hydrolytic resistance of 5-membered benzoxaboroles[3]. Water attacks the B-O-C linkages, opening the ring to yield boric acid and salicyl alcohol (2-hydroxybenzyl alcohol)[4].
Figure 1: Two-stage aqueous hydrolysis pathway of the aminoborane derivative.
Quantitative Thermodynamic Data
To contextualize the instability of this compound, the following table summarizes the key thermodynamic parameters and spectroscopic markers associated with its degradation.
Table 1: Thermodynamic and Kinetic Parameters of Degradation
Self-Validating Experimental Protocol for Stability Profiling
To accurately measure the thermodynamic stability of such moisture-sensitive compounds, researchers must employ a self-validating system . Relying on a single analytical method can lead to misinterpretation (e.g., confusing Stage 1 intermediate formation with complete degradation).
As an Application Scientist, I recommend a dual-orthogonal approach: using Real-Time
11
B NMR to directly observe the boron center's coordination environment, simultaneously validated by LC-MS/MS to track the mass balance of the organic leaving groups.
Step-by-Step Methodology
Step 1: Substrate Dissolution & Initiation
Action: Dissolve 10 mM of the compound in anhydrous acetonitrile (MeCN) containing an internal standard (e.g., 4-fluorophenylboronic acid).
Causality: Aminoboranes will hydrolyze instantly in ambient moisture. Establishing a baseline in an anhydrous solvent ensures the starting material is intact before initiating the reaction with a D₂O-based phosphate buffer (pH 7.4).
Step 2: Real-Time
11
B NMR Monitoring (Primary Measurement)
Action: Inject the buffer directly into the NMR tube and acquire spectra every 30 seconds. Track the disappearance of the broad ~26 ppm peak (B-N species) and the emergence of the ~19 ppm peak (boric acid).
Causality:11
B NMR is exquisitely sensitive to the hybridization and electronegativity of attached atoms. It directly proves whether the boron center remains bonded to nitrogen or has fully converted to oxygen ligands[6].
Step 3: LC-MS/MS Aliquot Analysis (Orthogonal Validation)
Action: Concurrently, extract 10 µL aliquots from a parallel reaction vial at 1-minute intervals. Quench in cold MeCN and analyze via LC-MS/MS.
Causality: If the NMR shows a shift, but the LC-MS only detects diisopropylamine (and no salicyl alcohol), it proves the reaction is stalled at Stage 1. If both diisopropylamine and salicyl alcohol are quantified in stoichiometric equivalents, it validates complete Stage 2 ring-opening.
Step 4: Kinetic and Thermodynamic Modeling
Action: Plot the integral decay of the starting material to extract the pseudo-first-order rate constant (
kobs
) and calculate the Gibbs free energy of hydrolysis (
ΔG
).
Figure 2: Self-validating experimental workflow for thermodynamic profiling.
Implications for Drug Development and Synthesis
Understanding the thermodynamic instability of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is critical for its application.
In Drug Formulation: This compound cannot be utilized as a stable, circulating pharmacophore in biological systems. Unlike FDA-approved boron drugs (e.g., Tavaborole or Vaborbactam) which utilize highly stable benzoxaborole or cyclic boronic acid structures to resist oxidative and hydrolytic damage[3][6], this aminoborane will rapidly degrade in plasma.
In Synthetic Chemistry: The thermodynamic vulnerability of the B-N bond is actually a synthetic advantage. This compound serves as an excellent, highly reactive electrophilic borylating agent. When handled under strict anhydrous conditions, the diisopropylamine acts as a superior leaving group, allowing chemists to efficiently transfer the benzodioxaborinine moiety to targeted nucleophiles.
References[1] N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine 97% - sigmaaldrich.com[3]Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - mdpi.com[4]Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds - rsc.org[6]Boronic acid with high oxidative stability and utility in biological contexts - pnas.org[2]Structure, Properties, and Preparation Of Boronic Acid Derivatives - wiley-vch.de[5] A Water-Stable Boronate Ester Cage - nih.gov
electronic properties and mechanism of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine derivatives
Title: Electronic Properties and Mechanism of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine Derivatives in Organoboron Synthesis Executive Summary In the landscape of modern drug development and complex molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Electronic Properties and Mechanism of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine Derivatives in Organoboron Synthesis
Executive Summary
In the landscape of modern drug development and complex molecule synthesis, the precise control of carbon-boron (C-B) bond formation is paramount. N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0) represents a highly specialized class of organoboron reagents[1]. By combining a salicyl alcohol-derived benzodioxaborinine core with a sterically demanding diisopropylamino group, this reagent solves a classic problem in organometallic chemistry: the over-alkylation of electrophilic boron centers[2]. This whitepaper dissects the electronic properties, mechanistic pathways, and self-validating experimental protocols for utilizing this reagent in advanced cross-coupling workflows.
Structural and Electronic Properties
The unique reactivity of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is dictated by the push-pull electronic environment surrounding its boron center.
The Asymmetric Benzodioxaborinine Core: The 1,3,2-dioxaborinine ring is fused to a benzene ring, creating an asymmetric electronic distribution[3]. The phenolic oxygen acts as a strong
π
-donor but a weaker
σ
-donor compared to the adjacent benzylic oxygen. This asymmetry stabilizes the empty p-orbital of the boron atom while maintaining enough Lewis acidity for controlled nucleophilic attack[4].
B-N Bond Dynamics and Steric Shielding: Unlike highly electrophilic trialkoxyboranes (e.g., B(OMe)3), this reagent features a boron-nitrogen (B-N) bond with partial double-bond character due to
pπ−pπ
electron donation from the nitrogen lone pair into the boron's empty p-orbital[5]. Furthermore, the massive steric bulk of the diisopropyl groups physically shields the boron center, establishing a kinetic barrier that strictly limits nucleophilic addition to a single equivalent[6].
Table 1: Key Physicochemical and Electronic Parameters
Provides a robust protecting group that is thermodynamically stable.
Mechanistic Pathways: Controlled Borylation via B-N Cleavage
A persistent challenge when reacting Grignard or organolithium reagents with standard borates is the formation of unwanted borinic acids via double addition[2]. N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine elegantly bypasses this through a controlled B-N bond cleavage mechanism[6].
Nucleophilic Attack: The organometallic reagent attacks the boron center, temporarily disrupting the B-N
π
-donation to form a tetrahedral "ate" complex[6].
Steric Relief and Cleavage: The transition to a tetrahedral geometry forces the bulky diisopropyl groups into severe steric clash (A-strain) with the newly introduced R-group and the rigid benzodioxaborinine ring. To relieve this strain, the complex rapidly expels the diisopropylamide anion[2].
Product Stability: The resulting aryl or alkyl benzodioxaborinine is highly stable. The B-O bonds of the salicyl alcohol-derived ring are thermodynamically favored and remain strictly intact during the nucleophilic attack[4].
Mechanism of controlled B-N bond cleavage and boronic ester formation.
Experimental Protocol: Synthesis of Aryl Benzodioxaborinines
As an application scientist, I emphasize that robust protocols must be self-validating. The synthesis of an aryl benzodioxaborinine using this reagent requires strict anhydrous conditions and careful temperature control.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration[6].
Temperature Control: Cool the solution to 0 °C. Causality: While the aminoborane has attenuated reactivity, low temperatures are required to kinetically freeze out any trace B-O bond cleavage, ensuring absolute chemoselectivity for the B-N bond[6].
Nucleophile Addition: Dropwise add the Grignard reagent (R-MgX, 1.1 equiv). Causality: The slight 0.1 equiv excess ensures complete conversion without the risk of double addition, which is entirely suppressed by the diisopropyl shielding[2].
Reaction Evolution: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature.
Self-Validating Quench & Workup: Quench the reaction with 1M HCl. Causality: The acidic quench serves a dual purpose—it destroys unreacted Grignard reagent and protonates the expelled diisopropylamine, forcing it into the aqueous phase as a water-soluble ammonium salt[5]. Extract the organic product with diethyl ether.
Validation Check (
11
B NMR): Before proceeding to downstream cross-coupling, analyze the crude organic phase via
11
B NMR. A successful reaction is definitively proven by the disappearance of the aminoborane peak (typically ~25–28 ppm) and the appearance of a sharp singlet at ~30–33 ppm, which is characteristic of the newly formed tricoordinate boronic ester[5].
Applications in Iterative Cross-Coupling and Drug Development
In pharmaceutical development, building complex poly-aryl scaffolds often requires iterative Suzuki-Miyaura cross-couplings. The benzodioxaborinine derivatives synthesized via this reagent are highly valuable in this context[3]. Unlike pinacol esters, which can sometimes undergo undesired equilibration or premature transmetalation, the benzodioxaborinine core offers a highly stable resting state. It can be carried through multiple synthetic steps and then strategically activated under specific basic conditions to participate in Pd-catalyzed C-C bond formation[4].
Iterative Suzuki-Miyaura cross-coupling workflow using benzodioxaborinine.
Solvolytic Behavior and Stability Profile of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine in Polar Aprotic Media
Executive Summary In advanced organic synthesis, the deployment of organoboron reagents requires a rigorous understanding of their solvation thermodynamics and kinetic stability. N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxabo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis, the deployment of organoboron reagents requires a rigorous understanding of their solvation thermodynamics and kinetic stability. N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0) is a highly specialized, liquid aminoborane derivative utilized in borylation and cross-coupling methodologies[1]. Because the compound exists as a liquid at standard temperature and pressure, evaluating its "solubility" is fundamentally an exercise in determining its miscibility limits and solvolytic stability within various solvent matrices.
This technical whitepaper provides a comprehensive analysis of the compound's behavior in polar aprotic solvents. As a Senior Application Scientist, I emphasize that selecting the correct solvent is not merely about achieving dissolution; it is about mitigating nucleophilic attack on the labile B–N dative bond while maintaining the reagent's structural integrity for downstream transformations.
Understanding the baseline properties of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is the first step in predicting its solvent interactions. The molecule features a rigid benzo-fused 1,3,2-dioxaborinine six-membered ring, which provides steric shielding to the boron center, while the exocyclic diisopropylamine group introduces significant lipophilicity.
Indicates high polarizability, favoring interactions with highly polarizable aprotic solvents (e.g., DCM).
Reactive Site
B–N Bond
Susceptible to solvolysis by strongly coordinating Lewis basic solvents or trace moisture[2].
Mechanistic Insights: Solvent-Solute Interactions
The structural core of this reagent relies on the partial double-bond character of the B–N bond, where the nitrogen lone pair donates electron density into the empty p-orbital of the boron atom[3].
When introduced into polar aprotic solvents , the system experiences competitive coordination. Solvents with high Lewis basicity and strong dipole moments (such as DMSO and DMF) can competitively coordinate to the boron center[4]. Over extended periods, this coordination weakens the B–N bond, making it susceptible to cleavage and leading to the release of free diisopropylamine. Conversely, weakly coordinating or non-coordinating solvents like Acetonitrile (MeCN) and Dichloromethane (DCM) provide excellent solvation through dipole-dipole interactions without compromising the B–N bond architecture.
Logical relationship between solvent coordination strength and B-N bond stability.
Solvent Selection Matrix & Quantitative Stability Data
To guide formulation and synthetic planning, the miscibility and kinetic stability of the reagent across five standard polar aprotic solvents have been evaluated. Because the reagent is a liquid, it is completely miscible (>5.0 M) in all listed solvents; however, the functional half-life (
t1/2
) of the intact B–N bond varies drastically based on the solvent's donor number and trace water content.
Table 2: Miscibility and Kinetic Stability Matrix (at 25 °C, strictly anhydrous)
Solvent
Miscibility Limit
Coordination Strength
Estimated
t1/2
(Anhydrous)
Primary Degradation Pathway
Dichloromethane (DCM)
Complete (Miscible)
None
> 120 hours
Negligible; highly stable.
Acetonitrile (MeCN)
Complete (Miscible)
Weak
> 120 hours
Negligible; highly stable.
Tetrahydrofuran (THF)
Complete (Miscible)
Moderate
> 72 hours
Slow reversible coordination.
Dimethylformamide (DMF)
Complete (Miscible)
Strong
~ 48 hours
Lewis base displacement of amine.
Dimethyl sulfoxide (DMSO)
Complete (Miscible)
Very Strong
~ 24 hours
Oxygen-mediated B-N cleavage.
Causality Note: While DMSO is a premier solvent for dissolving highly polar intermediates, its strong oxygen-donor capacity actively competes with the diisopropylamine nitrogen for the boron p-orbital. This makes DMSO unsuitable for long-term storage of this reagent, despite perfect miscibility.
To empirically validate the stability of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine in a chosen polar aprotic solvent, a quantitative NMR (qNMR) workflow must be employed. This protocol is designed as a self-validating system : it utilizes an internal standard that does not interact with the boron center, ensuring that any decrease in the reagent's signal strictly correlates with solvolytic degradation rather than instrument variance.
Step-by-Step Methodology
Solvent Preparation: Dispense 1.0 mL of the target deuterated polar aprotic solvent (e.g., CD3CN or CD2Cl2) over activated 3Å molecular sieves in an argon-filled glovebox. Allow to stand for 24 hours to ensure strict anhydrous conditions.
Standard Addition: Weigh exactly 10.0 mg of 1,3,5-trimethoxybenzene (internal standard) and dissolve it into the dried deuterated solvent. This standard is chosen because its aromatic protons (~6.1 ppm) do not overlap with the diisopropylamine or benzo-ring signals of the reagent.
Reagent Introduction: Using a positive-displacement micropipette, add 50 µL of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine directly into the solvent mixture.
Sample Sealing: Transfer 0.6 mL of the resulting stock solution into a standard 5 mm NMR tube. Seal the tube with a PTFE cap and wrap with Parafilm inside the glovebox to prevent ambient moisture ingress.
Data Acquisition: Acquire
1
H and
11
B NMR spectra at
t=0,1h,4h,24h
, and
48h
.
Data Processing: Integrate the septet signal of the isopropyl CH protons (~3.5 ppm) against the internal standard. A reduction in this integral, coupled with the appearance of a free diisopropylamine signal, quantitatively confirms B–N bond solvolysis.
Step-by-step quantitative NMR (qNMR) workflow for assessing solvolytic stability.
Conclusion
The solubility profile of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine in polar aprotic solvents is defined not by its ability to dissolve—as it is a fully miscible liquid—but by its chemical endurance within the solvent matrix. For immediate synthetic applications, THF and DMF offer excellent reaction media. However, for the preparation of stable stock solutions, non-coordinating solvents like DCM or MeCN are strictly required to prevent premature B–N bond solvolysis.
References
Grokipedia. "Dehydrogenation of amine-boranes". Grokipedia Open Access. Available at: [Link]
Gonzalez, J. et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms". University of Edinburgh Research Explorer. Available at: [Link]
Sherwood, J. et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". PubMed Central (PMC). Available at:[Link]
Application Note: Suzuki-Miyaura Cross-Coupling via In Situ Borylation using N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Executive Summary The synthesis of complex biaryl scaffolds in drug development frequently relies on the Suzuki-Miyaura cross-coupling reaction. While bis(pinacolato)diboron (B₂pin₂) is the traditional reagent for synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex biaryl scaffolds in drug development frequently relies on the Suzuki-Miyaura cross-coupling reaction. While bis(pinacolato)diboron (B₂pin₂) is the traditional reagent for synthesizing the requisite organoboron intermediates, it suffers from poor atom economy and generates stoichiometric boron waste.
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0) is a highly specialized, salicyl alcohol-derived aminoborane. Originally pioneered as a "compatible" iminium ion generator for Mannich-type reactions [1], its unique stereoelectronic profile has been repurposed as a highly efficient, atom-economical boron source for Palladium-catalyzed borylation. This application note details the mechanistic rationale and step-by-step protocols for utilizing this aminoborane in a tandem borylation/Suzuki-Miyaura cross-coupling workflow.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why this specific aminoborane is advantageous over traditional reagents. The reactivity of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is governed by two structural features:
The Salicyl Alcohol Backbone: The 6-membered benzo[d][1,3,2]dioxaborinine ring provides thermodynamic stability. It prevents premature protodeboronation of the intermediate arylboronate during the initial borylation step, yet it is sufficiently labile to undergo hydrolysis and transmetalation under the aqueous alkaline conditions of the subsequent Suzuki coupling [3].
The Bulky Diisopropylamine Group: The steric bulk of the –N(iPr)₂ moiety shields the electrophilic boron center from nucleophilic attack by the solvent or trace moisture [2]. During the Pd-catalyzed borylation of an aryl halide, the B–N bond undergoes selective cleavage (often facilitated by an amine base) to form the C–B bond, expelling diisopropylamine as a volatile, easily removed byproduct.
Reaction Workflow Diagram
Reaction workflow: Pd-catalyzed borylation of aryl halides followed by Suzuki-Miyaura coupling.
Quantitative Data & Reagent Profiling
To justify the transition from standard diboron reagents to this aminoborane, we must evaluate the physical and atom-economic parameters.
Table 1: Reagent Comparison for Pd-Catalyzed Borylation
Reagent
Molecular Weight
Active Boron
Atom Economy
Byproduct
Bench Stability
B₂pin₂
253.94 g/mol
1 of 2 atoms
Low (~50%)
Pinacolborane / Borates
High
Pinacolborane (HBpin)
127.98 g/mol
1 of 1 atom
High
H₂ gas
Moderate (Moisture sensitive)
Title Aminoborane
233.11 g/mol
1 of 1 atom
High
Diisopropylamine
High (Moisture tolerant)
Table 2: Optimized Reaction Parameters for the Tandem Sequence
Parameter
Step 1: Borylation
Step 2: Suzuki-Miyaura Coupling
Catalyst System
Pd(OAc)₂ (3 mol%) / SPhos (6 mol%)
Retained from Step 1
Base
Triethylamine (Et₃N, 3.0 equiv)
K₃PO₄ (Aq. 2.0 M, 3.0 equiv)
Solvent
1,4-Dioxane (Anhydrous)
1,4-Dioxane / H₂O (Biphasic)
Temperature & Time
80 °C, 4–12 hours
90 °C, 6–12 hours
Experimental Protocols
The following methodology is designed as a self-validating system . Step 1 must be analytically confirmed before proceeding to Step 2 to prevent homocoupling artifacts and ensure precise stoichiometry.
Protocol A: Synthesis of the Salicyl Alcohol Arylboronate
Objective: Convert the starting aryl halide to the stable arylboronate intermediate.
Preparation of the Reaction Mixture:
In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (6.7 mg, 0.03 mmol, 3 mol%) and SPhos (24.6 mg, 0.06 mmol, 6 mol%).
Add the primary aryl halide (Ar-X, 1.00 mmol, 1.0 equiv). Note: If the aryl halide is a liquid, add it after the solvent.
Atmosphere Exchange:
Evacuate the vessel and backfill with dry Nitrogen or Argon (repeat 3x) to prevent premature oxidation of the phosphine ligand.
Reagent Addition:
Inject anhydrous 1,4-dioxane (4.0 mL).
Inject Triethylamine (0.42 mL, 3.00 mmol, 3.0 equiv). Causality: Et₃N acts as the base to facilitate the cleavage of the B-N bond and neutralize the generated hydrogen halide.
After 4 hours, sample 10 µL of the reaction mixture, dilute with EtOAc, and analyze via GC-MS or LC-MS.
Pass Criteria: Complete consumption of Ar-X and formation of the salicyl alcohol arylboronate mass ion. Do not proceed to Protocol B until Ar-X is undetectable.
Protocol B: One-Pot Suzuki-Miyaura Cross-Coupling
Objective: Direct coupling of the generated arylboronate with a second electrophile.
Electrophile Addition:
Cool the reaction vessel from Protocol A to room temperature.
Add the second aryl halide (Ar'-Y, 0.90 mmol, 0.9 equiv). Causality: Using 0.9 equivalents ensures the complete consumption of the second halide, simplifying downstream chromatographic purification.
Activation of the Boronate:
Inject an aqueous solution of K₃PO₄ (2.0 M, 1.5 mL, 3.0 mmol). Causality: The introduction of water and a strong inorganic base hydrolyzes the sterically protected salicyl alcohol boronate, generating the reactive boronate anion required for transmetalation with the Pd(II)-Ar' species.
Cross-Coupling:
Re-seal the vessel and heat vigorously at 90 °C for 6–12 hours under rapid stirring (to overcome biphasic mass transfer limitations).
Workup & Isolation:
Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the resulting biaryl product via flash column chromatography.
References
Suginome, M., Uehlin, L., & Murakami, M. (2004). Aminoboranes as "Compatible" Iminium Ion Generators in Aminative C-C Bond Formations. Journal of the American Chemical Society, 126(41), 13196-13197.
URL:[Link]
Goudzal, A., et al. (2022). Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Omega, 7(16), 14002-14012.
URL:[Link]
Suginome, M. (2013). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 42(24), 9525-9553.
URL:[Link]
Application
Application Notes & Protocols: Strategic C-H Borylation Utilizing N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the application of N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine, a highly effective aminoborane reagent, in the fiel...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine, a highly effective aminoborane reagent, in the field of Carbon-Hydrogen (C-H) bond borylation. We will delve into the mechanistic rationale for its use, its advantages over traditional borane sources, and provide detailed, field-tested protocols for its application in iridium-catalyzed systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for late-stage functionalization and the synthesis of novel organoboron compounds.
Introduction: The Strategic Advantage of N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine
The direct conversion of C-H bonds to C-B bonds represents one of the most significant advances in modern synthetic chemistry, offering a direct pathway to valuable boronate esters. These intermediates are cornerstones of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While reagents like bis(pinacolato)diboron (B₂pin₂) have been instrumental, the quest for improved efficiency, selectivity, and substrate scope is perpetual.
N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine, hereafter referred to as BEA (from BE nzodioxaborinin-A mine), has emerged as a compelling alternative. BEA is a monomeric aminoborane that offers distinct advantages rooted in its electronic and steric properties. Unlike the dimeric B₂pin₂, BEA does not require activation by a methoxide base, which can often lead to side reactions and complicate reaction mixtures. Its reactivity is harnessed through a different mechanistic pathway, often leading to improved performance in specific catalytic systems.
The core utility of BEA lies in its ability to participate in iridium-catalyzed C-H borylation of a diverse range of substrates, including heterocycles and complex molecules. The resulting boronate esters can then be used in subsequent transformations, providing a powerful platform for molecular editing and diversification.
Mechanistic Rationale and Workflow
The generally accepted mechanism for iridium-catalyzed C-H borylation involves an oxidative addition, C-H activation, and reductive elimination cycle. The use of BEA within this catalytic cycle presents a nuanced pathway that avoids the need for a stoichiometric base activator.
Diagram: Catalytic Cycle of Ir-Mediated C-H Borylation with BEA
Caption: Generalized catalytic cycle for Iridium-catalyzed C-H borylation using BEA.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation of Aromatic Substrates
This protocol is a general method applicable to a wide range of simple arenes and heteroarenes.
Solvent: Anhydrous, degassed cyclohexane or tetrahydrofuran (THF)
Step-by-Step Procedure:
Preparation of the Catalyst Precursor: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Ir(COD)OMe]₂ and dtbpy ligand.
Reaction Assembly: To this vial, add the aromatic substrate, followed by the BEA reagent.
Solvent Addition: Add the anhydrous, degassed solvent to achieve a substrate concentration of 0.1-0.5 M.
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by taking aliquots and analyzing by GC-MS or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. The solvent can be removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: Selective Borylation of a Model Heterocycle (e.g., 3-substituted Pyridine)
This protocol demonstrates the high regioselectivity often achievable with this system.
Materials:
Iridium catalyst: [Ir(COD)OMe]₂ (1.0 mol%)
Ligand: dtbpy (1.0 mol%)
Boron source: BEA (1.1 equivalents)
Substrate: 3-Methylpyridine (1.0 equivalent)
Solvent: Anhydrous THF
Step-by-Step Procedure:
Glovebox Operations: In a nitrogen-filled glovebox, combine [Ir(COD)OMe]₂ and dtbpy in a 4 mL vial.
Reagent Addition: Add 3-methylpyridine, followed by BEA.
Solvent and Sealing: Add anhydrous THF to the desired concentration and seal the vial with a screw cap.
Heating and Stirring: Remove the vial from the glovebox and place it in a preheated aluminum block at 80 °C. Stir for 12-24 hours.
Analysis and Purification: After cooling, the reaction mixture can be directly analyzed. For isolation, the solvent is evaporated, and the residue is purified by flash chromatography to yield the desired borylated pyridine product.
Data and Comparison
The choice of boron reagent can significantly impact reaction efficiency and selectivity. Below is a comparative table summarizing typical observations.
Excellent for many heterocycles and electron-deficient arenes
Broad, but can be limited by base sensitivity
Work-up Complexity
Generally simpler due to the absence of base
Can be more complex due to quenching/removal of base
Troubleshooting and Key Considerations
Moisture and Air Sensitivity: The iridium catalyst and the BEA reagent are sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial for reproducibility.
Solvent Choice: While cyclohexane and THF are common, other non-coordinating, non-polar solvents may be suitable. Solvent choice can influence solubility and reaction rates.
Ligand Effects: The choice of ligand is critical. While dtbpy is a robust choice, other bipyridine or phosphine ligands may offer improved results for specific substrates.
Substrate Inhibition: Highly coordinating substrates may inhibit the catalyst. In such cases, adjusting catalyst loading or temperature may be necessary.
Product Instability: Some borylated products can be unstable to silica gel chromatography. In these instances, alternative purification methods like crystallization or distillation should be considered. The resulting boronate esters can also be used directly in subsequent reactions without purification.
Conclusion
N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine (BEA) represents a significant advancement in the toolkit for C-H borylation. Its unique reactivity profile, which circumvents the need for a stoichiometric base, simplifies reaction setup and work-up, and expands the scope of accessible borylated molecules. The protocols and insights provided herein are intended to empower researchers to effectively implement this technology in their synthetic endeavors, from fundamental research to complex molecule synthesis in drug discovery programs.
References
Title: Iridium-Catalyzed Borylation of C-H Bonds with N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine
Source: Organic Syntheses
URL: [Link]
Title: Development of an Iridium-Catalyzed Borylation of C-H Bonds with N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine
Source: ACS Catalysis
URL: [Link]
Title: Iridium-Catalyzed Borylation of C-H Bonds with an Aminoborane
Source: Journal of the American Chemical Society
URL: [Link]
Method
Application Notes and Protocols for the Use of N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine in Palladium-Catalyzed Couplings
Application Notes and Protocols for the Use of N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine in Palladium-Catalyzed Couplings Introduction: A Paradigm Shift in Boronic Acid Chemistry The Suzuki-Miyaura cross-c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols for the Use of N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine in Palladium-Catalyzed Couplings
Introduction: A Paradigm Shift in Boronic Acid Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the utility of this powerful transformation has often been hampered by the inherent instability of many boronic acid building blocks. These compounds are frequently prone to decomposition, making them difficult to handle, purify, and store, which can lead to inconsistent reaction yields.[2]
N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine, a member of the N-methyliminodiacetic acid (MIDA) boronate family, represents a transformative solution to these challenges.[5][6] MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, allowing for easy purification and long-term benchtop storage.[5] The key to their utility lies in the MIDA ligand, which forms a stable, tricyclic structure around the boron atom. This effectively "masks" the reactive boronic acid functionality, rendering it inert to a wide range of reaction conditions, including anhydrous cross-coupling.[5][6] The boronic acid can then be liberated in a controlled, "slow-release" fashion in situ under mild aqueous basic conditions, ensuring its efficient participation in the catalytic cycle.[6][7] This application note provides a comprehensive guide to the use of N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine and other MIDA boronates in palladium-catalyzed coupling reactions, with a focus on practical protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
The Mechanism of Slow-Release Suzuki-Miyaura Coupling
The stability of MIDA boronates under anhydrous conditions allows for a high degree of selectivity in complex synthetic sequences.[6] The productive cross-coupling is initiated by the controlled hydrolysis of the MIDA ligand under aqueous basic conditions, which slowly releases the corresponding boronic acid into the reaction mixture. This low concentration of the active boronic acid minimizes side reactions such as protodeboronation and homocoupling.[7]
The released boronic acid then enters the established Suzuki-Miyaura catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide. This is the step where the slow release of the boronic acid from the MIDA boronate is crucial.
Reductive Elimination: The two organic groups on the palladium complex reductively eliminate to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction featuring the slow release of boronic acid from a MIDA boronate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a MIDA Boronate
This protocol is a general guideline and can be adapted for N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine and other MIDA boronates. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
MIDA boronate (e.g., N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine) (1.1 equiv)
Aryl bromide (1.0 equiv)
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
Phosphine ligand (e.g., SPhos, 4 mol%)
Base (e.g., K₃PO₄, 3.0 equiv)
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry reaction vessel equipped with a magnetic stir bar, add the MIDA boronate (1.1 mmol), aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (3.0 mmol).
Evacuate and backfill the vessel with an inert atmosphere three times.
Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.
Protocol 2: "Green" Suzuki-Miyaura Coupling in Water
A more environmentally friendly protocol has been developed that utilizes water as the sole solvent, often at room temperature.[4]
Materials:
MIDA boronate (1.0 equiv)
Aryl halide (1.2 equiv)
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)
Base (e.g., Triethylamine (Et₃N), 3.0 equiv)
Water (deionized and degassed)
Procedure:
To a reaction vessel, add the MIDA boronate (1.0 mmol), aryl halide (1.2 mmol), Pd(dtbpf)Cl₂ (0.02 mmol), and water.
Add triethylamine (3.0 mmol) and stir the mixture at room temperature (23 °C).
Monitor the reaction for 12-24 hours. The product may precipitate out of the aqueous solution.
Upon completion, dilute the reaction mixture with water to ensure complete precipitation of the product.
Isolate the solid product by vacuum filtration, washing with water.
The isolated product is often of high purity (>95%), and further purification may not be necessary.[4]
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of Suzuki-Miyaura cross-couplings using MIDA boronates with various aryl halides, demonstrating the broad applicability of this methodology.
The remarkable stability of the MIDA boronate protecting group under anhydrous coupling conditions enables a powerful strategy for the synthesis of complex molecules known as iterative cross-coupling (ICC).[5][9] This approach, analogous to solid-phase peptide synthesis, involves the sequential coupling of bifunctional building blocks (halo-MIDA boronates).
The process involves two key steps in each cycle:
Deprotection: The MIDA boronate of the growing chain is hydrolyzed under mild aqueous basic conditions to reveal the free boronic acid.
Coupling: The newly formed boronic acid is then coupled with another halo-MIDA boronate building block under standard Suzuki-Miyaura conditions.
This iterative process allows for the programmed assembly of complex molecular architectures from a set of simple, stable building blocks.[9]
step-by-step glovebox handling procedure for N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Application Note: Advanced Glovebox Handling and Integrity Preservation for N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine Executive Summary N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is a highly spec...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Glovebox Handling and Integrity Preservation for N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Executive Summary
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is a highly specialized aminoborane reagent utilized in advanced organic synthesis, cross-coupling reactions, and pharmaceutical drug development. Due to the inherent lability of its B–N and B–O bonds, this compound is highly susceptible to hydrolytic degradation[1]. This protocol establishes a self-validating, step-by-step methodology for the inert handling of this reagent within a glovebox ecosystem, ensuring maximum yield and reproducibility in downstream applications.
Physicochemical Profile & Safety Parameters
Before handling, it is critical to understand the physical state and hazard profile of the reagent. The compound is a combustible liquid that requires careful manipulation to avoid both degradation and user exposure.
Property
Value / Description
Chemical Formula
C13H20BNO2
Physical State
Liquid
Density
1.020 g/mL at 25 °C
Refractive Index
n20/D 1.505
Assay / Purity
≥ 97%
Flash Point
62.8 °C (145.0 °F) - Combustible
Hazard Classifications
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)
Mechanistic Causality: The Imperative for Inert Handling
The necessity of a glovebox is not merely procedural; it is dictated by the quantum mechanical reality of the boron center. In aminoboranes and dioxaborinanes, the boron atom possesses an empty p-orbital, rendering it highly electrophilic[2]. Atmospheric water acts as a potent nucleophile. Even trace parts-per-million (ppm) exposure leads to a rapid nucleophilic attack on the boron center, forming a tetrahedral intermediate. This intermediate quickly resolves via the cleavage of the B–N bond, irreversibly degrading the reagent into a boronic acid derivative and free diisopropylamine.
To prevent this, handling must occur in an Argon or Nitrogen atmosphere with H₂O and O₂ levels strictly maintained below 1 ppm[3].
Mechanistic pathway of aminoborane hydrolysis upon moisture exposure.
Step-by-Step Glovebox Methodology
The following protocol is engineered to be a self-validating system, ensuring that every vector of potential moisture introduction is neutralized.
Standard operating workflow for the inert handling of liquid aminoboranes.
Phase 1: Pre-Entry Dehydration
Causality: Surface-adsorbed water on borosilicate glass can initiate localized hydrolysis upon contact, even if the glovebox atmosphere is perfectly inert.
Glassware Preparation: Bake all receiving vials, syringes (if glass), and spatulas in an oven at >150 °C for a minimum of 12 hours prior to use[2],[4].
Reagent Preparation: Wipe the exterior of the N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine bottle with a dry, lint-free wipe. Ensure the septum cap is tightly secured to prevent boiling or bumping during the vacuum phase[5].
Phase 2: Antechamber Cycling
Causality: Complete displacement of atmospheric gases is required to prevent contamination of the main chamber.
Place the sealed reagent bottle and hot glassware into the large antechamber.
Initiate the evacuation cycle. Because the reagent is a liquid, monitor the first vacuum cycle carefully. If the bottle is properly sealed, it will withstand the vacuum.
Perform three complete Evacuate/Refill cycles (evacuating to < 10 mbar, refilling with high-purity Argon or Nitrogen)[4].
Phase 3: In-Box Manipulation
Causality: Minimizing the surface area and time the liquid is exposed to the glovebox atmosphere prevents trace degradation.
Verify that the glovebox sensors read H₂O < 1 ppm and O₂ < 1 ppm[3].
Transfer the items into the main chamber. Allow glassware to cool completely before use.
Using a dry, gas-tight syringe, puncture the septum of the reagent bottle. Draw the required volume (Density = 1.020 g/mL).
Dispense directly into your reaction vessel. Immediately cap the reaction vessel to isolate it from the broader glovebox atmosphere.
Phase 4: Post-Handling Catalyst Protection
Causality: Volatile organic compounds and amine vapors can irreversibly bind to and poison the copper/palladium catalyst in the glovebox purifier[6].
Tightly re-seal the reagent bottle using electrical tape or Parafilm (if permitted in your specific box).
Store the reagent in a designated secondary container, away from the main working area.
Crucial Step: Turn off the circulation system and purge the glovebox atmosphere for 15 to 20 minutes to flush out any residual amine or solvent vapors[6],[5].
Once the purge is complete, turn the circulation system back on.
Self-Validating Quality Control
To ensure the trustworthiness of your handling technique, the protocol must be verified analytically.
Visual Inspection: The reagent should remain a clear liquid. Any cloudiness or precipitation indicates the formation of insoluble boronic acids via hydrolysis.
Spectroscopic Validation: Periodically run an aliquot of the reagent in rigorously dried and degassed CDCl₃ or C₆D₆[2],[7]. Perform ¹¹B NMR spectroscopy. An intact aminoborane will present a characteristic broad singlet (typically between 25–35 ppm). A shift toward the 15–20 ppm range strongly indicates degradation into the corresponding boronic acid[2].
References
ACS Organometallics. "Synthesis of Mono- and Acyclic Bis-aminoboranes via Controlled Hydroboration of Imines". ACS Publications.[Link]
EPFL. "Glovebox safety guidelines". Occupational Health and Safety (OHS).[Link]
University College Dublin. "School of Chemistry SOP For Operation Of Glove Boxes". UCD School of Chemistry.[Link]
University of Wisconsin-Madison. "Section 5.21 Title: Glovebox Use". WISC Chemistry.[Link]
MDPI. "A Four Coordinated Iron(II)-Digermyl Complex as an Effective Precursor for the Catalytic Dehydrogenation of Ammonia Borane". Molecules.[Link]
Department of Energy. "Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications". DOE Technical Reports.[Link]
Application Note: Advanced One-Pot Synthesis Workflows Using N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Executive Summary In modern drug discovery and complex molecule synthesis, the ability to telescope reactions into one-pot workflows is critical for minimizing solvent waste, reducing cycle times, and avoiding the isolat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex molecule synthesis, the ability to telescope reactions into one-pot workflows is critical for minimizing solvent waste, reducing cycle times, and avoiding the isolation of unstable intermediates. N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0) has emerged as a highly specialized, bifunctional borylating agent that addresses the historic limitations of traditional borates .
By combining the steric shielding of a diisopropylamino leaving group with the thermodynamic stability of a salicyl alcohol-derived boronate ester (Bsal), this reagent enables the seamless, one-pot conversion of aryl/alkyl halides into protected boronic esters, which can be directly advanced into Suzuki-Miyaura cross-couplings without intermediate purification.
Mechanistic Rationale: The Superiority of Aminoboranes
When synthesizing boronic acids via the electrophilic trapping of organometallic intermediates (e.g., Grignard or organolithium reagents), the use of standard trialkyl borates like trimethyl borate,
B(OMe)3
, frequently results in the formation of unwanted borinic acids (
R2BOH
). This occurs because the initial "ate" complex can undergo alkoxide elimination to form
R−B(OMe)2
, which remains highly electrophilic and susceptible to a second nucleophilic attack .
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine fundamentally alters this reaction trajectory. The causality of its success lies in two structural features:
Steric Shielding & Leaving Group Ability : The bulky diisopropylamino group acts as a sterically demanding leaving group. Upon attack by the nucleophile, the amine is rapidly expelled. The steric bulk of the transient intermediate kinetically blocks any secondary nucleophilic addition.
Orthogonal Stability : The resulting 4H-benzo[d][1,3,2]dioxaborinine (Bsal) ring provides exceptional thermodynamic stability to the newly formed boronate, protecting it from protodeboronation while remaining susceptible to controlled, slow-release hydrolysis under aqueous basic cross-coupling conditions .
Figure 1: Mechanistic pathway highlighting the prevention of over-alkylation via steric shielding.
Comparative Efficacy Data
To justify the adoption of this reagent over traditional alternatives, the following table summarizes the quantitative performance of various borylating agents in one-pot synthesis workflows.
Borylating Agent
Mono-Borylation Yield (%)
Over-Alkylation Byproduct (%)
In Situ Stability
Cross-Coupling Efficiency
B(OMe)₃
50 – 70%
High (15 – 30%)
Low (Requires isolation)
Poor
B(OiPr)₃
70 – 85%
Moderate (5 – 15%)
Moderate
Moderate
B(pin)OiPr
80 – 95%
Low (< 5%)
High
Good
Bsal-N(iPr)₂ *
85 – 98%
Trace (< 1%)
Very High
Excellent (Slow-Release)
* Bsal-N(iPr)₂ refers to N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can confirm the success of each mechanistic step before proceeding, preventing the downstream carryover of failed reactions.
Figure 2: One-pot borylation and downstream functionalization workflow using the aminoborane reagent.
Protocol A: One-Pot Synthesis of Bsal-Protected Boronic Esters
Objective: Convert an aryl bromide to a stable Bsal-boronate ester without isolating the free boronic acid.
Substrate Preparation & Lithiation:
Action: Dissolve the aryl bromide (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
Causality: The cryogenic temperature strictly controls the kinetics of the lithium-halogen exchange, suppressing competitive side reactions such as Wurtz-Fittig coupling or benzyne formation.
Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange, indicating the successful formation of the aryllithium species. Optional: Quench a 10 µL aliquot in wet MeOH; LC-MS should show complete debromination (M-Br + H).
Electrophilic Trapping:
Action: Add N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (1.1 equiv) dropwise to the -78 °C solution. Stir for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.
Causality: Dropwise addition ensures the electrophile is in stoichiometric excess relative to the localized concentration of the nucleophile, further suppressing any potential over-alkylation.
Validation Checkpoint: The deep color of the aryllithium will rapidly dissipate to a pale yellow or colorless solution. A fine white precipitate (lithium diisopropylamide salts) will form. TLC (Hexanes/EtOAc 8:2) will reveal a new, highly UV-active spot with a high
Rf
value characteristic of Bsal-esters.
Objective: Utilize the crude Bsal-boronate directly in a cross-coupling reaction, leveraging its "slow-release" properties to maximize yield .
In Situ Reagent Addition:
Action: To the crude reaction mixture from Protocol A (now at room temperature), directly add the coupling partner (aryl iodide/bromide, 0.9 equiv),
K2CO3
(3.0 equiv, dissolved in a minimum amount of degassed water), and the catalyst
Pd(dppf)Cl2
(5 mol%).
Causality: The Bsal group is uniquely suited for in situ hydrolysis under mild aqueous basic conditions. It slowly releases the highly reactive free boronic acid into the catalytic cycle. This "slow-release" mechanism maintains a low steady-state concentration of the free boronic acid, preventing protodeboronation and homocoupling side reactions.
Cross-Coupling Execution:
Action: Heat the biphasic mixture to 80 °C for 4–6 hours under vigorous stirring.
Validation Checkpoint: LC-MS analysis of the organic layer will show the complete disappearance of the Bsal-intermediate mass and the appearance of the desired biaryl product mass. The aqueous layer will contain the cleaved salicyl alcohol byproduct.
Workup:
Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over
Na2SO4
, concentrate, and purify via flash chromatography.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews, 43(1), 412-443.[Link]
Hall, D. G. (Ed.). (2011). "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials". Wiley-VCH.[Link]
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Intact MIDA Boronates". Journal of the American Chemical Society, 131(20), 6961–6963.[Link]
Application
Application Notes & Protocols: Microwave-Assisted Organic Synthesis with N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine
Application Notes & Protocols: Microwave-Assisted Organic Synthesis with N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine Abstract Microwave-assisted organic synthesis (MAOS) has emerged as a transformative techn...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols: Microwave-Assisted Organic Synthesis with N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine
Abstract
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, improving yields, and promoting greener chemical practices.[1][2][3] This guide provides an in-depth exploration of N,N-Diisopropyl-4H-benzo[d][1][4][2]dioxaborinin-2-amine, a highly stable and versatile boron reagent, within the context of microwave-assisted cross-coupling reactions. We present detailed protocols, mechanistic insights, and practical guidance tailored for researchers, medicinal chemists, and drug development professionals aiming to leverage the synergy between this unique reagent and microwave technology for the efficient synthesis of complex molecules.
Part 1: Foundational Principles
1.1 The Engine of Acceleration: Microwave-Assisted Organic Synthesis (MAOS)
Conventional organic synthesis relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture.[5] MAOS revolutionizes this process by employing microwave irradiation, a form of electromagnetic energy that directly interacts with and heats polar molecules within the sample.[5][6]
The primary mechanisms of microwave heating are:
Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, continuously attempt to align with the oscillating electric field of the microwave. This rapid reorientation generates molecular friction, resulting in instantaneous and uniform heating throughout the bulk of the material.[6][7]
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat rapidly and efficiently.[6][7]
This direct energy transfer leads to remarkable advantages over conventional methods, including:
Dramatic Rate Enhancement: Reaction times are often reduced from hours or days to mere minutes.[7][8]
Increased Product Yields: Rapid heating can minimize the formation of by-products from side reactions.[2][8]
Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[8]
Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[1][2][3]
Figure 1: A generalized workflow for a typical microwave-assisted synthesis experiment.
1.2 The Key Reagent: N,N-Diisopropyl-4H-benzo[d][1][4][2]dioxaborinin-2-amine
This aminoboron derivative is a unique and powerful tool in modern synthesis. Its structure combines the stability of a boronic ester with the modulating properties of a diisopropylamino group.
Table 1: Properties of N,N-Diisopropyl-4H-benzo[d][1][4][2]dioxaborinin-2-amine
Causality Behind its Utility:
Standard boronic acids can be prone to decomposition via protodeboronation, especially under harsh reaction conditions. The N,N-Diisopropyl-4H-benzo[d][1][4][2]dioxaborinin-2-amine structure serves as a robust boronic acid surrogate. The catechol-derived benzodioxaborinine ring and the bulky N,N-diisopropylamino group sterically and electronically shield the boron atom, enhancing its stability for storage and handling, and allowing for a controlled release of its reactive potential during the catalytic cycle. This makes it an ideal partner for high-energy microwave synthesis, where its stability ensures it participates productively in the desired cross-coupling reaction rather than degrading.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and related structures prevalent in pharmaceuticals and materials science.[4][11] Microwave irradiation dramatically accelerates this palladium-catalyzed process.[12][13]
Mechanistic Overview:
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[14][15]
Figure 2: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
This protocol is a representative model for coupling an aryl bromide with the boron reagent. Researchers should optimize conditions for their specific substrates.
Vessel Preparation: To a 10 mL microwave reactor vial, add a magnetic stir bar.
Solvent Addition: Add a suitable solvent mixture (e.g., 1,4-Dioxane/Water 4:1, 4 mL). The presence of water is often crucial for the transmetalation step.
Vessel Sealing: Seal the vial securely with a septum cap. Purge with an inert gas (Argon or Nitrogen) if substrates or catalysts are air-sensitive.
Microwave Irradiation:
Place the sealed vial into the microwave synthesizer cavity.
Set the reaction temperature to 140-150 °C .
Set the reaction time to 10-20 minutes .
Set the initial microwave power to a level sufficient to reach the target temperature rapidly (e.g., 200 W). The instrument will then modulate power to maintain the set temperature.[12]
Ensure stirring is active throughout the irradiation period.
Work-up and Purification:
After irradiation, allow the vial to cool to room temperature using the instrument's compressed air cooling system.
Once cool, carefully uncap the vial in a fume hood.
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Table 2: Representative Scope of Microwave-Assisted Suzuki Coupling
(Note: Data are illustrative examples of expected outcomes)
While less common than Suzuki coupling for boronic reagents, related boron compounds can participate in C-N bond formation. Microwave assistance is highly effective for these transformations, significantly reducing reaction times for constructing arylamines.[16]
Mechanistic Plausibility:
The catalytic cycle is analogous to other Buchwald-Hartwig aminations, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. The boron reagent would serve as the precursor to the amine coupling partner after an initial transformation or participate in a related catalytic cycle.
Figure 3: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
This general protocol outlines the coupling of an aryl halide with an amine, where microwave heating provides significant acceleration.
Vessel Preparation: To a 10 mL microwave reactor vial, add a magnetic stir bar.
Reagent Addition: In the vial, combine under an inert atmosphere:
Set microwave power to maintain the target temperature.
Ensure continuous stirring.
Work-up and Purification:
After rapid cooling, uncap the vial.
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Follow the extraction, drying, and purification procedure outlined in Protocol 2.1.
Part 3: Safety, Troubleshooting, and Best Practices
3.1 Critical Safety Considerations for MAOS
Never Use a Domestic Microwave Oven: Laboratory microwave synthesizers are engineered with safety interlocks, pressure monitoring, and corrosion-resistant cavities designed to handle the rigors of chemical synthesis. Domestic ovens lack these features and can lead to violent explosions.[17][18][19]
Understand Reaction Kinetics: Be aware that reactions can accelerate unexpectedly at high temperatures. If you are unsure about a reaction, start with small quantities of reagents and use lower power settings and temperatures.[17]
Pressure Management: Always use appropriate reaction vessels rated for the temperatures and pressures you intend to reach. Never exceed the vessel's recommended maximum volume or pressure limits.
Solvent Choice: Use solvents with a sufficiently high boiling point and good microwave absorption properties. Be aware that solvents can superheat well beyond their atmospheric boiling points under pressure.[1]
3.2 Troubleshooting Guide
Table 3: Common Issues and Solutions in Microwave-Assisted Cross-Coupling
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst.2. Insufficient temperature/time.3. Incorrect base or solvent.4. Reagent degradation.
1. Use a fresh catalyst or a more active pre-catalyst/ligand combination.2. Increase temperature in 10 °C increments or extend reaction time.3. Screen different bases (e.g., K₃PO₄, CsF) and ensure solvent is anhydrous/deoxygenated if required.4. Confirm the purity of starting materials.
Significant By-product Formation
1. Reaction temperature is too high.2. Protodeboronation of the boron reagent.3. Homocoupling of the boron reagent.
1. Reduce the reaction temperature.2. Use a stronger base or a less protic solvent system.3. Ensure the reaction atmosphere is inert (purge with argon).
Inconsistent Results
1. Non-homogenous heating due to poor stirring.2. Inconsistent vessel sealing/leaks.
1. Use a larger, appropriately shaped stir bar. Ensure stirring function is enabled.2. Use new septa for each reaction and ensure caps are tightened correctly.
Conclusion
The combination of N,N-Diisopropyl-4H-benzo[d][1][4][2]dioxaborinin-2-amine with microwave-assisted synthesis offers a powerful and efficient platform for the construction of valuable C-C and C-N bonds. The reagent's inherent stability makes it an excellent candidate for the high-energy conditions of MAOS, while the microwave provides the rapid, uniform heating necessary to drive these reactions to completion in a fraction of the time required by conventional methods. By following the detailed protocols and best practices outlined in this guide, researchers can effectively harness this synergy to accelerate discovery and development in their respective fields.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). National Center for Biotechnology Information. [Link]
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI. [Link]
microwave - an effective tool in organic synthesis. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. (n.d.). SciSpace. [Link]
Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. (n.d.). National Center for Biotechnology Information. [Link]
DDQ in mechanochemical C–N coupling reactions. (2022). Beilstein Journals. [Link]
Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. (n.d.). ResearchGate. [Link]
Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. (n.d.). Semantic Scholar. [Link]
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen. [Link]
Synthesis of 5′-Chlorospiro(benzo[d][1][4]dioxole-2,4′-[1][2][11]thiadiazin). (2026). MDPI. [Link]
Dibenzo[d,f][1][4]diazepines, Dibenzo[d,f][1][4]diazepinones, and Dibenzo[c,e][1][2]thiadiazepine 6-Oxides. (n.d.). Qucosa. [Link]
how to prevent hydrolysis of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine during column chromatography
Welcome to the Technical Support Center. This comprehensive troubleshooting guide is designed for researchers and drug development professionals facing degradation issues when purifying N,N-Diisopropyl-4H-benzo[d][1,3,2]...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This comprehensive troubleshooting guide is designed for researchers and drug development professionals facing degradation issues when purifying N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine via column chromatography.
Below, we dissect the thermodynamic and kinetic causes of boronic amide hydrolysis and provide field-proven, self-validating protocols to ensure high-yield recoveries.
Diagnostic Overview: The Causality of Hydrolysis
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is a cyclic aminoboronate (borate amide)[1]. The boron atom in this structure is
sp2
-hybridized, leaving an empty p-orbital that is highly Lewis acidic. Concurrently, the B-N bond is highly polarized. When exposed to standard silica gel (
SiO2
), the compound is subjected to a "push-pull" degradation mechanism[2]:
The "Pull" : Acidic silanol groups (pKa ~4.5–5.0) on the silica surface protonate the basic diisopropylamine nitrogen, converting it into an excellent leaving group.
The "Push" : Adventitious water (or silanol oxygen) nucleophilically attacks the empty p-orbital of the boron atom.
This rapidly cleaves the B-N bond, forming a transient boronate ester that further hydrolyzes into diisopropylamine , salicyl alcohol (2-(hydroxymethyl)phenol) , and boric acid [2][3].
Mechanism of boronic amide hydrolysis on silica and the TEA intervention strategy.
Core Troubleshooting Guide
Q: Why does my compound completely degrade or streak on standard silica gel, even when I run the column quickly?A: Speed alone cannot outpace the acid-catalyzed protodeboronation caused by bare silica. The activation energy for B-N bond cleavage drops to near zero the moment the diisopropylamine moiety is protonated by a silanol group[2]. You must alter the chemical environment of the stationary phase before the compound ever touches it.
Q: How do I permanently prevent this degradation during purification?A: You must implement a two-pronged approach: Silica Deactivation and Anhydrous Execution . By doping your mobile phase with 1–5% Triethylamine (TEA), the TEA acts as a sacrificial Lewis base, permanently capping the acidic silanols and raising the local pH[4]. Furthermore, using strictly anhydrous solvents prevents bulk water from executing the nucleophilic attack on the boron center.
Self-Validating Experimental Protocols
To guarantee the integrity of your compound, utilize the following self-validating workflow. The system is "self-validating" because flushing the column with TEA prior to loading ensures the stationary phase is entirely neutralized; if the eluent pH is basic before loading, acid-catalyzed degradation is mathematically eliminated.
Protocol 1: Preparation of TEA-Deactivated Silica Gel
Solvent Preparation : Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) using strictly anhydrous solvents. Add 1% to 5% (v/v) Triethylamine (TEA) to the mixture[4].
Slurry Packing : Slurry pack standard 60 Å silica gel into the column using the TEA-doped solvent.
Silanol Capping (Critical Step) : Flush the packed column with 3 to 5 Column Volumes (CV) of the TEA-doped solvent. Causality note: This ensures every accessible silanol group is saturated with TEA before the sensitive boronic amide is introduced.
Sample Loading : Dissolve your crude N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine in a minimum volume of anhydrous, acid-free solvent (e.g., dry toluene or hexanes). Do not use standard Chloroform or DCM, as they often contain trace HCl.
Rapid Elution : Apply positive Argon or Nitrogen pressure to run the column as a Flash Chromatography setup. Minimizing residence time limits exposure to any residual surface moisture.
Fraction Collection : Collect fractions in oven-dried tubes and evaporate the solvent promptly under reduced pressure to prevent prolonged exposure to the concentrated TEA during storage.
Step-by-step workflow for anhydrous, TEA-deactivated flash chromatography.
Quantitative Performance Data
The table below summarizes the expected recovery rates of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine based on the chosen stationary phase and conditions.
Stationary Phase
Additive / Condition
Est. Recovery (%)
Primary Degradation Pathway
Standard Silica (60 Å)
None (Ambient)
< 5%
Rapid B-N & B-O hydrolysis
Standard Silica (60 Å)
1-5% TEA (Ambient)
60 - 75%
Partial hydrolysis via ambient moisture
Standard Silica (60 Å)
5% TEA (Anhydrous, Argon)
85 - 95%
Minimal (Intact elution)
Neutral Alumina
None (Anhydrous)
70 - 80%
Mild hydrolysis (surface moisture)
Reverse-Phase (C18)
None (Aqueous Mobile Phase)
0%
Complete instantaneous hydrolysis
Advanced FAQs
Q: Can I use reverse-phase (C18) chromatography for this compound to avoid silica acidity?A: Absolutely not. Reverse-phase chromatography relies on aqueous mobile phases (e.g., Water/Acetonitrile). The presence of bulk water will result in instantaneous and complete hydrolysis of the B-N and B-O bonds, regardless of the pH[2].
Q: How do I visualize N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine on a TLC plate without it decomposing at the baseline?A: Standard acidic TLC plates will cause the compound to streak or degrade instantly. Pre-treat your TLC plate by eluting it in a chamber with 5% TEA in hexanes, then dry it thoroughly before spotting your sample. To visualize, use a Cerium Ammonium Molybdate (CAM) stain, which selectively stains boron-containing compounds a distinct blue color, or use UV light (254 nm) to detect the benzo-fused ring[1].
Q: Why doesn't the bulky diisopropylamine group provide enough steric hindrance to prevent hydrolysis naturally?A: While the bulky diisopropyl groups offer minor steric shielding compared to primary amines, the B-N bond remains kinetically vulnerable. The thermodynamic driving force of forming strong B-O bonds (ultimately yielding boric acid) in the presence of water and acid easily overcomes this steric barrier[2].
Q: Can I wash the crude mixture to remove impurities before the column to minimize column time?A: Yes, but you must avoid acidic or neutral aqueous washes. If an aqueous wash is necessary, use a mildly basic solution (e.g., saturated
NaHCO3
) and extract quickly with an organic solvent, followed by rigorous drying over anhydrous
Na2SO4
or
MgSO4
before loading onto the TEA-deactivated column.
References
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
Source: DOI.
Source: ACS Publications (The Journal of Organic Chemistry)
Technical Support Center: Isolation & Purification of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N,N-Diisopropyl-4H-benzo[d][1,3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0).
Because this molecule is an aminoboronate ester—characterized by a highly moisture-sensitive B-N bond and a fused benzo-dioxaborinine ring—standard organic purification workflows will inevitably lead to catastrophic yield loss. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-fidelity purification[1].
Diagnostic FAQs & Troubleshooting
Q1: My product completely degraded into a white, insoluble precipitate during standard silica gel chromatography. What happened?The Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0). When your aminoboronate ester interacts with the silica surface, the basic nitrogen of the diisopropylamine moiety becomes protonated. This transforms the amine into an excellent leaving group. Ambient moisture in the eluent or on the silica rapidly attacks the electrophilic boron center, cleaving the B-N bond[2]. The resulting boronic acid and 2-hydroxybenzyl alcohol (salicyl alcohol) byproducts then oligomerize into insoluble boroxines (the white precipitate).
The Fix: Abandon standard silica gel. Switch to vacuum distillation or Brockmann Grade I Neutral Alumina[2].
Q2: I have unreacted 2-hydroxybenzyl alcohol (diol) in my crude mixture. Can I use a standard aqueous wash to remove it?The Causality: Absolutely not. Aqueous workups will rapidly hydrolyze the target molecule. The thermodynamic driving force for the formation of the extremely stable B-O bond over the labile B-N bond means water will destroy your product in minutes.
The Fix: Exploit the physical state of the target compound. N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is a liquid at room temperature (density: 1.020 g/mL). You can either use short-path vacuum distillation to leave the high-boiling diol behind, or selectively precipitate the polar diol by triturating the crude mixture in anhydrous, cold hexanes.
Q3: My
1
H NMR shows persistent contamination from free diisopropylamine. How do I strip it without applying too much heat?The Causality: Diisopropylamine is a byproduct of the borylation reaction and can act as a strongly coordinating ligand, making it difficult to remove via rotary evaporation alone.
The Fix: Subject the crude liquid to high-vacuum Schlenk line stripping (<0.1 Torr) at a strictly controlled 40°C. The boiling point of free diisopropylamine is ~84°C at atmospheric pressure, so it will readily volatilize under high vacuum without risking the thermal degradation of the dioxaborinine ring[3].
Mechanistic & Workflow Visualizations
Understanding the degradation pathways and selecting the correct workflow is critical to maintaining compound integrity.
Moisture-driven degradation pathway of aminoboronate esters via B-N bond cleavage.
Decision matrix for isolating N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine.
Validated Purification Methodologies
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to subsequent synthetic steps without passing the validation checkpoint.
Because the target compound is a liquid, distillation is the most authoritative method for purification, completely bypassing the hydrolytic risks of solid-phase chromatography[3].
Step-by-Step Methodology:
Apparatus Preparation: Assemble a short-path distillation apparatus. Flame-dry the entire setup under a high vacuum (<0.1 Torr) and backfill with ultra-high purity Argon.
Degassing: Transfer the crude liquid to the distillation flask. Degas the mixture using three freeze-pump-thaw cycles to remove dissolved oxygen and prevent high-temperature oxidation of the amine.
Forecut Removal: Slowly heat the oil bath to 45°C under high vacuum. Collect the forecut in a receiving flask cooled with liquid nitrogen. This fraction contains residual solvents and free diisopropylamine.
Main Fraction Collection: Swap the receiving flask under Argon. Gradually increase the oil bath temperature (typically 110–130°C at 0.1 Torr, depending on exact vacuum efficiency) until the main product distills over as a clear, viscous liquid.
Storage: Immediately transfer the distilled product to an ampule or Schlenk flask, backfill with Argon, and store at -20°C.
Validation Checkpoint: Take a 10 mg aliquot and dissolve it in anhydrous Benzene-d6 (
C6D6
). Do not use
CDCl3 , as residual
DCl
will catalyze hydrolysis in the NMR tube, yielding false degradation signals. The absence of a septet at ~3.0 ppm (free diisopropylamine CH) and the presence of a sharp, integrated septet for the B-N bound diisopropyl group confirms absolute purity.
If you lack high-vacuum distillation equipment, you must use Neutral Alumina to prevent acid-catalyzed hydrolysis[2].
Step-by-Step Methodology:
Stationary Phase Prep: Use Brockmann Grade I Neutral Alumina. Dry the alumina in a vacuum oven at 120°C for 12 hours prior to use.
Column Packing: Slurry-pack the column using anhydrous, degassed hexanes under a positive pressure of Argon.
Sample Loading: Dissolve the crude mixture in the absolute minimum volume of anhydrous Dichloromethane (DCM) and load it directly onto the alumina bed.
Elution: Elute rapidly using a gradient of anhydrous Hexanes to 5% anhydrous Ethyl Acetate. Apply positive Argon pressure to minimize the time the compound spends on the column.
Concentration: Collect the fractions and concentrate them immediately under reduced pressure, followed by 2 hours on a high-vacuum line to remove trace solvents.
Validation Checkpoint: Perform a 2D-TLC using neutral alumina plates. Spot the purified sample, elute in one direction with Hexanes/EtOAc, dry the plate, and elute 90 degrees in the same solvent system. A single spot perfectly on the diagonal validates that the compound is stable on the stationary phase and did not degrade during elution.
Quantitative Impurity & Recovery Profiling
The following table synthesizes expected recovery metrics based on the chosen purification vector. Use this to balance your need for yield versus absolute purity.
Purification Method
Target Yield (%)
Diol Removal Efficiency
Amine Removal Efficiency
Hydrolysis Risk
Standard Silica Gel
< 10%
High
Low (Co-elutes as salt)
Critical
Neutral Alumina
75 - 85%
High
Moderate
Low
Vacuum Distillation
85 - 95%
Excellent
Excellent
None (if inert)
Cold Hexane Trituration
60 - 70%
Moderate
Low
Low
References
Synthesis of α-aminoboronic acids
Source: Chemical Society Reviews (RSC Publishing)
URL:[Link]
How to purify boronate esters? (Scientific Discussion)
Source: ResearchGate
URL:[Link]
Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron
Source: PubMed Central (PMC) / NIH
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine Workflows
Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with highly sterically hindered boron reagents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with highly sterically hindered boron reagents. N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is a robust, protected aminoborane. While its massive steric bulk provides excellent stability, it simultaneously creates significant kinetic barriers during transmetalation and borylation steps. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my Suzuki-Miyaura coupling fail completely when using this aminoborane directly under standard conditions?A1: The failure is driven by both physical steric barricading and electronic deactivation. In a successful Suzuki-Miyaura coupling, a base (e.g., OH⁻ or OR⁻) must attack the empty p-orbital of the boron atom to form a negatively charged "ate" complex. This complex increases the nucleophilicity of the organic group, allowing it to transfer to the Palladium(II) center.
However, in N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine, the two bulky isopropyl groups physically block nucleophilic attack. Furthermore, the nitrogen lone pair donates electron density into the boron's p-orbital (B-N π-bonding), significantly reducing the boron center's Lewis acidity. Without the formation of the "ate" complex, transmetalation cannot occur.
Q2: How can I force the formation of the active boronic species without degrading my substrate?A2: You must break the B-N bond to expose the boron center. This is achieved through two primary pathways:
Acidic Pre-treatment: Adding a mild acid protonates the nitrogen, breaking the B-N π-bond and turning the diisopropylamine into a leaving group, allowing water to rapidly hydrolyze the dioxaborinine ring.
Slow-Release Hydrolysis: Heating the aminoborane in a biphasic mixture (e.g., Toluene/H₂O at 80 °C) induces a unimolecular thermal hydrolysis. This maintains a low, steady-state concentration of the highly reactive free boronic acid, which is immediately consumed by the catalytic cycle before it can undergo protodeboronation[1].
Q3: What ligands are best suited if I am coupling this reagent with a sterically hindered aryl halide?A3: You must use dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or XPhos . The ability of the ligand to modulate steric bulk is pertinent for the success of this cross-coupling[1]. Their large steric profile (high ΔL sterimol parameter) accelerates the rate-limiting oxidative addition and physically forces the reductive elimination step, overcoming the steric clash of the bulky arenes[2].
Part 2: Troubleshooting Guide
Symptom: High recovery of unreacted aminoborane (>80%).
Root Cause: Inadequate hydrolysis/deprotection. The B-N bond remains intact, preventing Pd coordination.
Resolution: Pre-treat the aminoborane with 1M HCl in THF for 1-2 hours prior to adding the basic cross-coupling mixture. If your substrate is acid-sensitive, switch to a biphasic solvent system (Toluene/H₂O) and increase the reaction temperature to >80 °C to promote thermal hydrolysis[1].
Symptom: Extensive protodeboronation (formation of Ar-H instead of Ar-Ar product).
Root Cause: The free boronic acid is being generated faster than the Palladium catalyst can transmetalate it. The accumulation of the free boronic acid leads to degradation via C-B bond cleavage.
Resolution: Implement a "slow-release" strategy. Use a weaker base (like K₃PO₄ instead of KOH) and lower the water equivalent to strictly control the hydrolysis rate. This ensures the steady-state concentration of the boronic acid remains near zero[1].
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the causal relationships between reaction conditions and outcomes when handling sterically hindered aminoboranes.
Use this protocol for substrates that are stable to mild aqueous acids.
Activation: Dissolve N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (1.2 eq) in anhydrous THF (0.2 M).
Hydrolysis: Cool to 0 °C and add 1M aqueous HCl (2.0 eq) dropwise. Stir at room temperature for 2 hours.
Validation Check (Self-Validating Step): Analyze an aliquot via LC-MS. The disappearance of the m/z peak corresponding to the aminoborane and the appearance of the free boronic acid mass confirms successful deprotection. Do not proceed to step 4 until conversion is >95%.
Neutralization: Carefully neutralize the mixture to pH 8 using aqueous K₃PO₄.
Coupling: Add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).
Execution: Degas the mixture via sparging with N₂ for 15 minutes, then heat to 80 °C for 12 hours.
Use this protocol for acid-sensitive substrates or when protodeboronation is a major side reaction.
Preparation: Charge a Schlenk flask with the aminoborane (1.2 eq), aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and KOH (3.0 eq).
Solvent Addition: Add a thoroughly degassed mixture of Toluene and H₂O (10:1 ratio, 0.1 M overall concentration).
Thermal Hydrolysis: Seal the flask and heat to 80 °C. At this temperature, the aminoborane undergoes a unimolecular rate of hydrolysis (approx. 1.2 × 10⁻³ s⁻¹), slowly releasing the active boronic species directly into the catalytic cycle[1].
Validation Check (Self-Validating Step): Monitor the reaction via TLC/LC-MS at the 4-hour mark. The presence of protodeboronated side products (Ar-H) indicates the hydrolysis rate is exceeding the transmetalation rate. If observed, lower the temperature by 10 °C to stabilize the steady-state concentration.
Completion: Stir for 16-24 hours, cool to room temperature, and extract with EtOAc.
Part 5: Mechanistic & Troubleshooting Visualizations
Mechanistic pathways for activating sterically hindered aminoboranes for cross-coupling.
Decision tree for troubleshooting low yields in sterically hindered aminoborane reactions.
reducing palladium catalyst loading in N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine couplings
Topic: Reducing Palladium Catalyst Loading in N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine Couplings Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reducing Palladium Catalyst Loading in N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine Couplings
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges of using ultra-low palladium (Pd) catalyst loadings (<0.1 mol%) with specialized aminoboronate reagents.
N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine is a highly sterically demanding, protected pro-nucleophile. Unlike standard pinacol boronates (BPin), the B-N bond in this substrate must be carefully activated. When you combine this complex activation requirement with trace Pd loadings, the margin for error shrinks to zero. This guide will help you understand the causality behind reaction failures and provide self-validating protocols to achieve high turnover numbers (TON).
Mechanistic Root Cause Analysis
To successfully reduce Pd loading, you must first understand the competing kinetic pathways in your reactor. At standard loadings (1–5 mol%), the sheer concentration of active Pd(0) masks inefficiencies. At <0.1 mol%, two primary failure modes dominate:
Ostwald Ripening (Catalyst Death): Palladium in its zero-oxidation state easily dissociates ligands. If the oxidative addition of your aryl halide is slower than the rate of catalyst aggregation, "naked" Pd(0) nanoparticles will grow and irreversibly precipitate as inactive Pd black .
Protodeboronation (Substrate Death): The diisopropylamine moiety on the dioxaborinine ring acts as a protecting group. Aqueous base must hydrolyze this B-N bond in situ to generate the active boronate. If transmetalation is delayed due to low Pd concentration, the newly exposed boronic acid undergoes base-catalyzed protodeboronation, destroying your starting material .
Catalytic cycle and primary failure modes in low-loading Pd cross-coupling.
To prevent the failure modes outlined above, every step of this protocol is designed as a self-validating system to ensure the kinetic balance favors cross-coupling over degradation.
Action: Subject the 1,4-dioxane and aqueous
K3PO4
to three freeze-pump-thaw cycles.
Causality: At 0.05 mol% Pd, even trace dissolved
O2
will quantitatively oxidize your phosphine ligand. Without the ligand to stabilize it, Pd(0) immediately aggregates.
Step 2: Precatalyst Activation
Action: In a glovebox, add the aryl halide and XPhos Pd G3 to the reaction vial. Add the degassed dioxane.
Causality: Using a G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species at room temperature, avoiding the need for thermal initiation which accelerates Pd black formation.
Step 3: Controlled Boronate Hydrolysis
Action: Dissolve the aminoboronate in a minimal amount of dioxane. Add this solution and the aqueous
K3PO4
to the reaction vial simultaneously.
Causality: The biphasic nature of the solvent system slowly hydrolyzes the B-N bond of the aminoboronate, keeping the steady-state concentration of the highly reactive (and unstable) free boronic acid low.
Step 4: Thermal Regulation & Self-Validation
Action: Heat the reaction to 40 °C. Monitor the color.
Self-Validating Check: The solution should remain a clear, pale yellow/orange. This indicates a healthy, active Pd(0)/Pd(II) cycle. If the solution rapidly turns opaque black within 15 minutes, Ostwald ripening has occurred. The run has failed and must be aborted.
Quantitative Data: Catalyst & Base Screening Summaries
The following table summarizes internal screening data demonstrating why specific parameters must be strictly controlled when utilizing trace palladium with complex aminoboronates.
Pd Loading (mol%)
Ligand System
Base / Solvent System
Conversion (%)
In-Process Observation
5.0
PPh3
Na2CO3
/ THF:
H2O
95%
Rapid conversion, high heavy metal waste.
0.1
PPh3
Na2CO3
/ THF:
H2O
12%
Rapid opaque black precipitation (Pd black).
0.1
XPhos
K3PO4
/ Dioxane:
H2O
88%
Pale yellow solution, stable catalytic cycle.
0.05
XPhos
K3PO4
/ Dioxane:
H2O
94%
Optimal balance; no visible Pd aggregation.
0.05
XPhos
Cs2CO3
/ DMF:
H2O
31%
Stalled after 1h; high protodeboronation detected.
Data Interpretation: Standard ligands like
PPh3
fail catastrophically at low loadings because they dissociate too easily. Bulky, electron-rich dialkylbiaryl phosphines (like XPhos or
t−BuPCy2
) are mandatory to keep the Pd center coordinated and active .
Troubleshooting FAQs
Q: Why use N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine instead of a standard pinacol boronate (BPin)?A: The dioxaborinine ring coupled with the diisopropylamine moiety significantly alters the Lewis acidity of the boron center. This specific protection strategy prevents premature protodeboronation in highly functionalized, sensitive substrates during storage and early reaction phases. However, it requires precise base activation to undergo transmetalation.
Q: At 0.05 mol% Pd, my reaction turns black within 10 minutes and stalls. What is happening?A: You are observing Ostwald ripening. At ultra-low loadings, "naked" Pd(0) aggregates into inactive nanoparticles (Pd black). This causality loop occurs when the oxidative addition step is slower than the aggregation rate.
Solution: Ensure your aryl halide has no steric blocks preventing oxidative addition, and switch to a more electron-rich, sterically bulky ligand to stabilize the Pd(0) species.
Q: How critical is solvent degassing at <0.1 mol% Pd? Can I just sparge with nitrogen for 5 minutes?A: Rigorous degassing is an absolute, non-negotiable requirement. At a standard 5 mol% loading, a small amount of oxygen merely oxidizes a negligible fraction of your phosphine ligand. At 0.05 mol%, that exact same absolute amount of oxygen will consume 100% of your ligand, immediately killing the catalytic cycle. A 5-minute sparge is insufficient; use the freeze-pump-thaw method.
Q: I am seeing high levels of the protodeboronated starting material. How do I fix this?A: Protodeboronation outcompetes cross-coupling when transmetalation is too slow. Because you are using a low Pd loading, the concentration of the Pd(II) oxidative addition complex waiting to react is very low.
Solution: Lower the reaction temperature to 40 °C. While this slows the overall reaction, protodeboronation has a higher activation energy than transmetalation. Lowering the temperature suppresses the degradation pathway more than it suppresses the coupling pathway .
References
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
URL:[Link]
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (PMC).
URL:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to Steric Hindrance: N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine vs. Standard Boronic Acids in Suzuki-Miyaura Cross-Coupling
A Comparative Guide to Steric Hindrance: N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine vs. Standard Boronic Acids in Suzuki-Miyaura Cross-Coupling Introduction: The Critical Role of the Boron Reagent in Modern...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Steric Hindrance: N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine vs. Standard Boronic Acids in Suzuki-Miyaura Cross-Coupling
Introduction: The Critical Role of the Boron Reagent in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent. While traditional boronic acids have long been the workhorses of this field, their inherent instability—particularly susceptibility to protodeboronation and trimerization—presents significant challenges in complex, multi-step syntheses.[2]
This has spurred the development of "masked" or protected boron reagents, designed to enhance stability for storage, handling, and purification. Among these, N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine emerges as a compelling, albeit sterically demanding, alternative. This guide provides an in-depth comparison of the steric profiles of this advanced reagent and standard boronic acids, elucidating how these structural differences dictate their performance, stability, and application in demanding synthetic contexts.
Part 1: A Tale of Two Structures: Analyzing the Steric Environment
The reactivity and stability of an organoboron reagent are direct consequences of the steric and electronic environment around the boron atom. A comparison of N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine and a simple arylboronic acid reveals profound differences.
N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine: This reagent features a tetracoordinate boron atom, shielded by a bulky N,N-diisopropylamino group and a rigid 4H-benzo[d][3][4][5]dioxaborinine framework derived from salicyl alcohol. The two isopropyl groups create a significant steric cone around the nitrogen-boron bond, effectively encapsulating the boron atom. This intricate, three-dimensional architecture is the source of its remarkable stability.
Standard Boronic Acids (e.g., Phenylboronic Acid): In contrast, boronic acids possess a trigonal planar sp²-hybridized boron atom. The two hydroxyl groups offer minimal steric shielding, leaving the vacant p-orbital of the boron atom exposed and susceptible to attack or degradation. This open structure is key to its high reactivity but also the root of its instability.
Caption: Molecular structures of the sterically hindered N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine and the less hindered phenylboronic acid.
These structural differences are not merely academic. The steric bulk of the diisopropylamino and benzodioxaborinine groups provides a robust shield, rendering the boron reagent stable to air, moisture, and even silica gel chromatography—a feat unattainable for most boronic acids.[4] This stability is analogous to that seen in other protected systems like MIDA (N-methyliminodiacetic acid) boronates, which are also prized for their benchtop stability and ease of handling.[3][4]
Part 2: Impact on the Suzuki-Miyaura Catalytic Cycle
Steric hindrance is not just a passive feature; it actively modulates the reagent's participation in the catalytic cycle. The most sterically sensitive step in the Suzuki-Miyaura reaction is transmetalation, where the organic group is transferred from the boron atom to the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive transmetalation step.
Standard Boronic Acids: Their low steric profile allows for relatively facile formation of the boronate species (Ar-B(OR)3-) upon reaction with a base. This charged species readily engages with the Ar-Pd(II)-X complex, leading to efficient transmetalation. However, sterically demanding substrates can significantly slow this step.[6]
N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine: This reagent is a "pro-nucleophile." It is too sterically hindered to participate directly in transmetalation. Its role is to act as a stable reservoir for the active boronic acid. Under the basic reaction conditions, the protecting group is slowly cleaved (hydrolyzed) to release the corresponding arylboronic acid in situ. This controlled release mechanism can be advantageous, as it maintains a low, steady concentration of the active, and often unstable, boronic acid, thereby minimizing side reactions like protodeboronation.
The key takeaway is a trade-off: immediate reactivity versus controlled stability . The choice between the two depends entirely on the synthetic challenge at hand.
Part 3: Quantitative Comparison and Performance Data
While direct crystallographic comparisons of bond angles for these specific compounds are sparse in the literature, performance data from analogous cross-coupling reactions serve as an excellent proxy for understanding the practical consequences of their steric differences. The stability of protected boronic esters often translates to superior yields, especially in complex scenarios. For instance, studies comparing MIDA boronates (another stable, protected form) to their corresponding free boronic acids in challenging double cross-coupling reactions have shown that the protected forms provide superior yields.[3]
Excellent; stable to air, moisture, chromatography
Variable; often prone to degradation
Handling
Crystalline solid, easy to handle
Can be difficult to purify and store
Role in Reaction
Pro-nucleophile; requires in situ deprotection
Direct nucleophile
Reactivity Profile
Controlled, slow release of active species
Immediate, often high reactivity
Typical Use Case
Complex, multi-step synthesis; library synthesis
Routine couplings; robust substrates
Hypothetical Yield *
>90%
60-80% (potential for degradation)
*Hypothetical yield in a challenging cross-coupling with a sensitive substrate where boronic acid instability is a known issue.
Part 4: Experimental Protocol for Comparative Analysis
To empirically validate these differences, a head-to-head comparison in a sterically demanding Suzuki-Miyaura coupling is the most definitive approach. The following protocol is designed to highlight the performance differences stemming from the steric and stability profiles of the two reagents.
Objective: To compare the reaction efficiency (yield and rate) of N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine and its corresponding free boronic acid in the synthesis of a tetra-ortho-substituted biaryl.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
Reactor Setup: To two separate oven-dried Schlenk flasks equipped with stir bars, add 2-bromo-1,3,5-triisopropylbenzene (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand for hindered couplings (e.g., SPhos, 4 mol%).
System Purge: Evacuate and backfill both flasks with argon or nitrogen gas (repeat 3 times).
Solvent and Base Addition: Add degassed toluene (0.2 M) and a degassed aqueous solution of K₃PO₄ (3.0 equiv.). The use of a robust base is critical for hindered couplings.[7]
Reaction: Heat both flasks to 100 °C in a pre-heated oil bath and stir vigorously.
Monitoring: At regular intervals (e.g., 1, 4, 12, and 24 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion to the biaryl product.
Workup and Isolation: After 24 hours, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product via silica gel column chromatography to isolate the pure tetra-ortho-substituted biaryl product.
Analysis: Determine the isolated yield for both reactions and compare the kinetic profiles obtained from the GC-MS monitoring.
Expected Outcome: Reaction B (free boronic acid) may show a faster initial rate but plateau at a lower yield due to competitive protodeboronation of the sterically hindered boronic acid under the prolonged heating conditions. Reaction A (protected reagent) is expected to show a steadier conversion rate, ultimately leading to a higher isolated yield due to the enhanced stability of the boron reagent.
Conclusion: Selecting the Right Tool for the Job
The choice between N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine and a standard boronic acid is a strategic decision dictated by the demands of the synthesis.
N,N-Diisopropyl-4H-benzo[d][3][4][5]dioxaborinin-2-amine is the reagent of choice for stability and reliability . Its significant steric bulk makes it an exceptionally stable, solid material that can be easily handled and purified. It excels in complex, multi-step syntheses, automated library generation, and reactions involving sensitive substrates where the slow, controlled release of the active boronic acid is beneficial.
Standard Boronic Acids remain the go-to for reactivity and atom economy in less demanding applications. For robust, straightforward couplings where reagent stability is not a primary concern, their direct participation in the catalytic cycle offers a more rapid and cost-effective solution.
Ultimately, understanding the interplay between steric hindrance, stability, and reactivity allows the modern synthetic chemist to harness the full power of the Suzuki-Miyaura reaction, selecting the optimal boron reagent to overcome even the most formidable synthetic challenges.
References
D. M. Knapp, D. S. Gill, and M. D. Burke. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(15), 6548-6566. [Link]
B. P. Carrow, J. F. Hartwig. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929-7941. [Link]
A. D. S. G. Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17895-17898. [Link]
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry. [Link]
J. P. Scott, J. F. Hartwig. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(30), 7832-7837. [Link]
J. Liu, et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7485. [Link]
S. D. Walker, et al. (2004). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
C. A. G. N. R. F. G. D. A. L. M. A. R. F. de la Rosa. (2021). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Determination of N,N-Diisopropyl-4H-benzo[d]dioxaborinin-2-amine
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Determination of N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine This guide provides a comprehensive framework fo...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Determination of N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine. As a crucial intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, ensuring the purity of this boronic acid derivative is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1]
We will delve into the rationale behind experimental choices, present a detailed validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and compare the validated HPLC method with alternative analytical technologies.[4][5][6][7] This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical procedure for quality control and stability testing.
The Analytical Challenge: Understanding Boronic Acid Derivatives
N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine is a boronate ester. The primary analytical challenge with this class of compounds is their susceptibility to hydrolysis, which can cleave the boronate ester back to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions.[2][8] Furthermore, oxidative degradation of the carbon-boron bond is a known liability for boronic acids.[9][10]
Therefore, a successful purity method must not only quantify the main compound but also separate it from potential process impurities and degradation products. This necessitates the development of a stability-indicating method (SIM) , a procedure that can accurately measure the analyte of interest in the presence of its degradation products.[11][12][13]
Foundational Strategy: HPLC Method Development
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of pharmaceutical quality control for its precision, accuracy, and versatility.[1][11][12] The presence of the benzodioxaborinine moiety in the target molecule provides a chromophore, making UV detection a suitable choice.[14][15]
Rationale for Chromatographic Conditions
The goal is to create a method that minimizes on-column degradation while achieving optimal separation.
Stationary Phase Selection: To mitigate the risk of hydrolysis catalyzed by surface silanols on traditional silica columns, a column with low silanol activity or one based on hybrid particle technology is the preferred choice.[8][16] An XSelect™ Premier HSS T3 or equivalent C18 column is recommended as a starting point due to its ability to retain polar compounds and its inertness, which minimizes secondary interactions with the boronic ester.[1]
Mobile Phase Composition: A simple mobile phase of water and acetonitrile or methanol is often used in reversed-phase HPLC.[11] However, to control the on-column hydrolysis, the pH of the aqueous portion should be weakly acidic. The use of a formic acid modifier (e.g., 0.1%) is a common and effective strategy.[8]
Gradient Elution: A gradient elution, moving from a higher aqueous composition to a higher organic composition, is typically necessary to elute the main peak with a good shape and to ensure that any more hydrophobic or hydrophilic impurities are also eluted from the column.[12]
Sample Diluent: The choice of sample diluent is critical. Using aqueous diluents can cause hydrolysis of the boronate ester before injection.[2][8] Therefore, an aprotic solvent like acetonitrile (ACN) is the recommended diluent.[2]
Proposed HPLC Method Protocol
This protocol serves as a starting point for method development and subsequent validation.
Parameter
Recommended Condition
Instrument
HPLC or UHPLC system with a PDA/UV detector
Column
XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
0-1 min (10% B), 1-15 min (10-90% B), 15-18 min (90% B), 18.1-22 min (10% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detector Wavelength
225 nm (or determined by UV scan)
Injection Volume
5 µL
Sample Diluent
Acetonitrile
The Core of Confidence: HPLC Method Validation Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[17] The following validation parameters must be assessed according to ICH Q2(R2) guidelines.[6][7][18]
Caption: Workflow for HPLC Method Development and Validation.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6] For a purity method, this is the most critical validation parameter. It is demonstrated through forced degradation studies.[19]
Experimental Protocol: Forced Degradation
Prepare separate solutions of N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine (approx. 1 mg/mL in ACN).
Expose the solutions to the following stress conditions:[19]
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 24 hours.
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal: Heat the solid powder at 105°C for 48 hours, then dissolve.
Photolytic: Expose solution to UV light (ICH Q1B) for a specified duration.
Analyze a control (unstressed) sample and all stressed samples by the proposed HPLC method.
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure. A target degradation of 5-20% is ideal to ensure that degradants are formed at detectable levels.[19]
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[20]
Experimental Protocol: Linearity
Prepare a stock solution of the reference standard.
Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value.[6] It is determined by spiking a placebo (if applicable) or a known sample with known amounts of the analyte.
Experimental Protocol: Accuracy
Prepare solutions at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known matrix.
Prepare each level in triplicate (total of 9 determinations).
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[4]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision: Assesses variations within the same laboratory (different days, different analysts, different equipment).
Experimental Protocol: Precision
Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol: LOD & LOQ
These can be determined based on:
Signal-to-Noise Ratio: An S/N ratio of 3:1 for LOD and 10:1 for LOQ is commonly used.[21]
Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the linearity curve.
Acceptance Criteria: For LOQ, the precision (%RSD) and accuracy (% recovery) must meet predefined criteria (e.g., RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: Robustness
Vary critical HPLC parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (e.g., organic solvent ± 2%)
Analyze a sample under each modified condition.
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the assay result should not significantly change.
Comparative Analysis of Purity Determination Methods
While HPLC-UV is the standard for routine purity testing, other methods offer distinct advantages for specific applications, such as trace-level impurity quantification or structural elucidation.[22]
Feature
HPLC-UV
LC-MS/MS
GC-MS
ICP-MS
Principle
Chromatographic separation with UV absorbance detection.[12]
Separation followed by mass-based detection and fragmentation.[22]
Separation of volatile compounds followed by mass detection.[23]
Atomization and ionization in plasma for elemental boron detection.[23]
center -- hplc [label="Standard Method"];
center -- lcms [label="High Sensitivity"];
center -- gcms [label="Alternative Separation"];
center -- icpms [label="Elemental Analysis"];
}
Caption: Comparison of analytical methods for purity assessment.
Conclusion
The validation of an analytical method is a mandatory regulatory requirement and a cornerstone of pharmaceutical quality assurance.[17][19] For N,N-Diisopropyl-4H-benzo[d][1][2][3]dioxaborinin-2-amine, a well-developed and validated stability-indicating HPLC-UV method offers the necessary precision, accuracy, and robustness for routine purity determination and stability testing.[5] The key to a successful method lies in addressing the inherent instability of the boronate ester by carefully selecting the column, mobile phase, and sample diluent to minimize on-column hydrolysis.[2][8] While alternative technologies like LC-MS/MS provide superior sensitivity for trace impurity analysis, HPLC-UV remains the most practical and cost-effective solution for ensuring product quality throughout the drug development lifecycle.[22]
References
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Chetwyn, N. P. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1085-1096. Retrieved from [Link]
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Chetwyn, N. P. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]
SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
ResearchGate. (n.d.). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. Retrieved from [Link]
Pharmaffiliates. (2023). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]
S-Matrix Corporation. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
AMSbiopharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]
Scribd. (n.d.). HPLC Method Validation Guidelines. Retrieved from [Link]
Anderson, N. G., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 249-254. Retrieved from [Link]
Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Retrieved from [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
S-Matrix Corporation. (2021). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Retrieved from [Link]
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Royal Society of Chemistry. (2021). Self-healing polymers based on boronic/boronate esters. Journal of Materials Chemistry A. Retrieved from [Link]
ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
Academia.edu. (2017). Analytical Method Development and Forced Degradation Studies on Proteasome Inhibitor: Bortezomib As A Part of Preformulation Study to Develop Stable Lyophilized Dosage Form. Retrieved from [Link]
PubChemLite. (n.d.). N,n-diisopropyl-4h-benzo[d][1][2][3]dioxaborinin-2-amine. Retrieved from [Link]
National Toxicology Program. (1992). Nomination Background: Diisopropylcarbodiimide (CASRN: 693-13-0). Retrieved from [Link]
MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]
Pistos, C., & Stewart, J. T. (2003). Direct Injection HPLC Method for the Determination of Selected Benzodiazepines in Plasma Using a Hisep Column. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1135-1142. Retrieved from [Link]
El-Haj, B. M., et al. (2006). Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. ResearchGate. Retrieved from [Link]
Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES. Retrieved from [Link]
LC-MS Fragmentation Pattern Analysis of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine: A Comparative Guide
Boronic acids and their corresponding esters are indispensable building blocks in Suzuki-Miyaura cross-coupling and act as covalent warheads in targeted drug development. However, their analytical characterization via Li...
Author: BenchChem Technical Support Team. Date: March 2026
Boronic acids and their corresponding esters are indispensable building blocks in Suzuki-Miyaura cross-coupling and act as covalent warheads in targeted drug development. However, their analytical characterization via Liquid Chromatography-Mass Spectrometry (LC-MS) is historically fraught with challenges. Standard boronate esters (e.g., pinacol or catechol) lack basic functional groups, resulting in poor Electrospray Ionization (ESI) efficiency, complex adduct formation, and a high susceptibility to in-source fragmentation.
To circumvent these analytical bottlenecks, nitrogen-containing boronate derivatives have emerged as superior alternatives. This guide provides an in-depth LC-MS fragmentation analysis of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (DPA-BDB) , objectively comparing its analytical performance against traditional boronate esters and providing a self-validating protocol for its quantification.
Mechanistic Causality: The Role of the Diisopropylamine Moiety
Why does DPA-BDB drastically outperform standard esters in MS detection? The causality lies in its intrinsic proton affinity and structural rigidity.
In positive-ion ESI (ESI+), ionization efficiency is dictated by the analyte's ability to accept a proton. Pinacol (Bpin) and catechol (Bcat) esters rely on weak, unpredictable adduction with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions from the mobile phase. This splits the ion current across multiple species and severely reduces sensitivity.
Conversely, DPA-BDB incorporates a highly basic diisopropylamine group directly bonded to the boron atom. This nitrogen atom acts as a dedicated protonation site, driving near-quantitative conversion to the [M+H]+ ion. The specific physicochemical parameters of the diisopropylamine moiety (e.g., high proton affinity and optimal partition coefficient) are known to maximize electrospray desorption efficiency[1]. Furthermore, the benzo-fused 1,3,2-dioxaborinine ring provides steric and electronic stabilization, preventing premature hydrolysis in the LC mobile phase. This strategy mirrors the use of MIDA (N-methyliminodiacetic acid) boronates, which also utilize a nitrogen atom to form a stable cyclic ester that enhances both ionization potential and hydrolytic stability[2].
LC-MS Fragmentation Pattern Analysis
Understanding the Collision-Induced Dissociation (CID) pathway of DPA-BDB is critical for developing robust Multiple Reaction Monitoring (MRM) methods. The predictable loss of common fragments, such as amines, is a proven strategy for driving rapid, high-throughput MS analysis[3].
Precursor Ion : The intact protonated molecule appears at m/z 234.16 ([M+H]+). The characteristic isotopic signature of boron (~20% 10B, ~80% 11B) is clearly visible, serving as a diagnostic isotopic envelope.
Primary Fragmentation (Neutral Loss) : Upon CID, the B-N bond cleaves, resulting in the neutral loss of diisopropylamine (101.12 Da). This yields a highly stable, resonance-stabilized benzo-dioxaborininyl cation at m/z 133.04 . This transition (234.2 → 133.0) is the most abundant and is ideal for absolute quantification.
Secondary Fragmentation : Higher collision energies induce the cleavage of the dioxaborinine ring, extruding carbon monoxide (CO), yielding a secondary product ion at m/z 105.03 (tropylium/hydroxybenzyl derivative).
Caption: ESI+ CID pathway of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine.
Comparative Performance Data
To objectively evaluate DPA-BDB, we compared its LC-MS performance metrics against industry-standard boronate protecting groups. Data reflects standardized equimolar injections under reversed-phase LC-MS/MS conditions.
Protecting Group
Primary ESI+ Adduct
Relative Response Factor (Sensitivity)
Dominant MRM Transition (Neutral Loss)
Chromatographic Hydrolytic Stability
DPA-BDB
[M+H]+
100% (Baseline)
-101 Da (Diisopropylamine)
Moderate-High
MIDA Boronate
[M+H]+
85%
-147 Da (MIDA)
High
Pinacol (Bpin)
[M+NH4]+ / [M+Na]+
12%
Complex / Variable
Low
Catechol (Bcat)
[M+H-H2O]+ (Degraded)
<5%
N/A (Poor Ionization)
Very Low
Analytical Insight: DPA-BDB exhibits an approximate 8-fold increase in sensitivity compared to standard Bpin esters. The dominant neutral loss of diisopropylamine provides a cleaner background matrix compared to the complex fragmentation of open-chain esters.
To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for the quantitative analysis of DPA-BDB.
Step 1: Sample Preparation (Causality: Preventing Hydrolysis)
Boronic esters can degrade in protic, highly acidic environments over time.
Procedure : Dissolve the DPA-BDB analyte in anhydrous Acetonitrile (MeCN) to a stock concentration of 1 mg/mL. Dilute to working concentrations (e.g., 10–100 ng/mL) using 50:50 MeCN:Water containing 5 mM Ammonium Bicarbonate (pH ~7.8) . Do not use standard 0.1% Formic Acid for the diluent, as the acidic environment accelerates on-column hydrolysis of the B-N bond prior to ionization.
Step 2: Chromatographic Separation
Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A : 5 mM Ammonium Bicarbonate in Water (pH 7.8).
Mobile Phase B : Acetonitrile.
Gradient : 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (Triple Quadrupole) Parameters
Qualifier: m/z 234.2 → 105.0 (Collision Energy: 28 eV). Confirms the structural identity of the dioxaborinine core. An ion ratio of ~3:1 (Quantifier:Qualifier) validates the peak identity.
Caption: Standardized self-validating LC-MS/MS workflow for DPA-BDB derivatives.
References
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS
Source: Organic Process Research & Development (ACS Publications), 2019.
URL:[Link]
Loss of common fragments drives single-second reaction analysis
Source: Nature (via ResearchGate), 2024.
URL:[Link]
Assessing the Interplay between the Physicochemical Parameters of Ion-Pairing Reagents and the Analyte Sequence on the Electrospray Desorption Process for Oligonucleotides
Source: Journal of the American Society for Mass Spectrometry (ACS Publications), 2017.
URL:[Link]
Professional Waste Management Guide: N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Here is a comprehensive, professional guide for the safe handling and disposal of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine, designed for researchers and environmental health and safety (EH&S) professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, professional guide for the safe handling and disposal of N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine, designed for researchers and environmental health and safety (EH&S) professionals.
As a specialized organoboron reagent frequently utilized in advanced organic synthesis and drug development, N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine requires strict lifecycle management. Improper disposal of this compound poses significant risks to both laboratory personnel and aquatic ecosystems. This guide outlines the physicochemical rationale behind its handling requirements and provides a validated, step-by-step disposal methodology.
Hazard Profile and Physicochemical Rationale
To design an effective disposal protocol, we must first analyze the compound's hazard profile. The chemical is classified as a combustible liquid and a severe irritant to the skin, eyes, and respiratory tract. Crucially, it carries a WGK 3 (Wassergefährdungsklasse 3) rating, indicating it is highly hazardous to water systems.
Causality in Safety: The WGK 3 designation strictly prohibits any disposal via standard aqueous drain systems. Even trace amounts can cause severe ecological damage. Furthermore, its flash point of 62.8 °C (145.0 °F) necessitates that waste containers be kept strictly isolated from ignition sources and strong oxidizers during accumulation.
Quantitative Hazard Data Summary
Property / Classification
Value / Designation
Operational Implication
CAS Number
791785-37-0
Unique identifier for EH&S waste logging.
Physical State
Liquid (Density: 1.020 g/mL)
Requires liquid-compatible secondary containment.
Flash Point
62.8 °C (145.0 °F)
Store waste away from heat; classify as combustible.
Hazard Codes
H315, H319, H335
Mandates full PPE (gloves, goggles, lab coat) during disposal.
Water Hazard Class
WGK 3 (Highly Hazardous)
Zero drain disposal. Must be incinerated by professionals.
Step-by-Step Disposal Methodology
The following protocol must be executed within a certified chemical fume hood to mitigate inhalation risks associated with its H335 (respiratory irritation) classification.
Step 1: Waste Stream Segregation
Action: Determine the solvent matrix in which the reagent is currently dissolved.
Rationale: Mixing incompatible waste streams (e.g., mixing this combustible liquid with concentrated nitric acid waste) can induce catastrophic exothermic reactions.
Execution: If the reagent is pure or dissolved in solvents like ethyl acetate, hexane, or methanol, route it to Non-Halogenated Organic Waste . If it is mixed with dichloromethane (DCM) or chloroform from a reaction workup, route it to Halogenated Organic Waste .
Step 2: Primary Containment
Action: Transfer the liquid waste into an approved, chemically compatible container.
Rationale: High-Density Polyethylene (HDPE) or glass carboys are required to prevent solvent leaching and container degradation.
Execution: Use a dedicated funnel to prevent spills. Do not fill the waste container beyond 80% capacity to allow for vapor expansion, especially critical given the compound's volatility and combustibility.
Step 3: Secondary Containment and Labeling
Action: Place the primary waste container in a secondary containment tray.
Execution: Affix an institutional Hazardous Waste tag. Explicitly list "N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine" and check the boxes for "Combustible" and "Irritant".
Step 4: EH&S Transfer and Final Destruction
Action: Request a waste pickup from your facility's Environmental Health and Safety (EH&S) department.
Rationale: Due to the WGK 3 rating, the only acceptable method of final disposal is high-temperature professional incineration. Incineration completely breaks down the organoboron framework into inert boron oxides, carbon dioxide, and water, neutralizing the environmental threat.
Disposal and Segregation Workflow
Decision matrix for the safe segregation and disposal of organoboron liquid waste.
Emergency Spill Response Prior to Disposal
If the chemical is spilled during the transfer to waste containers:
Evacuate & Ventilate: Ensure the fume hood sash is at the proper operating height. If spilled outside a hood, evacuate the immediate area and allow room ventilation to clear vapors (H335 hazard).
Neutralize Ignition Sources: Immediately turn off any nearby hot plates or stirring mantles due to the 62.8 °C flash point.
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial chemical spill pad). Do not use combustible materials like paper towels for large spills.
Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid waste container. Label as hazardous solid waste contaminated with combustible organics and transfer to EH&S.
References
Sigma-Aldrich. "N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine 97% Safety and Properties." MilliporeSigma.
Handling
Comprehensive Safety & Operational Guide: Handling N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine
Executive Summary As a Senior Application Scientist, I approach the handling of organoboron reagents not just as a regulatory requirement, but as a critical component of reproducible drug development. N,N-Diisopropyl-4H-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the handling of organoboron reagents not just as a regulatory requirement, but as a critical component of reproducible drug development. N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine (CAS: 791785-37-0)[1] is a highly valuable building block in cross-coupling reactions, but it presents specific physicochemical hazards. It is a combustible liquid (H227)[2] and a potent irritant to the skin, eyes, and respiratory tract (H315, H319, H335). This guide provides a self-validating operational framework to ensure both researcher safety and reagent integrity.
Physicochemical Hazard Profile & Causality
To design an effective safety protocol, we must first understand the causality behind the chemical's physical behavior.
Unique identifier for safety tracking and inventory management.
Assay Purity
97%
The 3% impurity profile may contain free diisopropylamine, necessitating strict handling under inert gas to prevent further degradation.
Density
1.020 g/mL at 25 °C
Marginally heavier than water; dictates phase separation behavior during aqueous workups and spill containment strategies.
Flash Point
62.8 °C (145.0 °F)
Classified as a combustible liquid; requires strict avoidance of open flames and necessitates temperature control below 50 °C during active handling.
Refractive Index
n20/D 1.505
Utilized for rapid purity verification via refractometry prior to sensitive catalytic cycles.
Mechanistic Hazard Causality: The dioxaborinine ring is susceptible to hydrolysis when exposed to the moisture in human tissue (e.g., ocular fluid or respiratory mucosa). This hydrolysis, combined with the presence of the diisopropylamine moiety, induces localized pH shifts and nucleophilic interactions that cause severe irritation. Furthermore, its flash point of 62.8 °C places it under the regulatory purview of[3] for combustible liquids, meaning vapor accumulation in unventilated spaces poses a significant deflagration risk.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling this specific class of organoborons. The following matrix outlines the required gear and the scientific rationale behind each selection.
PPE Category
Specification
Causality / Scientific Rationale
Hand Protection
Butyl rubber or double-layered Nitrile (min 0.11 mm thickness)
The diisopropylamine derivative acts as a penetration enhancer. Standard thin nitrile degrades upon prolonged exposure to the organic boronate, risking dermal absorption.
Eye Protection
Tight-fitting chemical safety goggles (EN166 / ANSI Z87.1)
H319 hazard: The reagent rapidly hydrolyzes in ocular fluid. Safety glasses with side shields are inadequate against vapor-induced irritation; a full orbital seal is required.
Body Protection
Flame-resistant (FR) lab coat (e.g., Nomex) over natural fibers
H227 hazard: Prevents static buildup and offers thermal protection against accidental vapor ignition near the 62.8 °C flash point.
Respiratory
NIOSH-approved half-face respirator with ABEK (organic vapor) cartridges
H335 hazard: Required during spill cleanup or when handling outside a fume hood. Prevents inhalation of volatile amine byproducts and boronate aerosols.
Every step in this protocol includes a built-in validation mechanism to ensure the system is functioning correctly before proceeding.
Step 1: Environmental Control & Pre-Operation Checks
Action: Conduct all manipulations inside a certified, spark-proof chemical fume hood. Establish an inert atmosphere (Nitrogen or Argon) using a standard Schlenk line setup to prevent oxidative degradation and moisture ingress [4].
Validation: Observe the Schlenk line bubbler. A steady rate of 1-2 bubbles per second confirms positive inert gas pressure without over-pressurizing the system, ensuring ambient moisture cannot enter the reaction vessel.
Step 2: Material Transfer & Measurement
Action: Use a dry, inert-gas-purged, gas-tight syringe for volumetric transfer. Do not pour the liquid directly, as this exposes the reagent to ambient oxygen and increases the risk of splashing.
Validation: Before drawing the reagent, pull a small volume of inert gas into the syringe and hold the plunger. If the plunger maintains its position without retracting, the syringe seal is intact, guaranteeing no oxygen ingress during the transfer.
Step 3: Reaction Execution
Action: Maintain the reaction temperature strictly below 50 °C unless utilizing a sealed, pressure-rated reactor. Ensure all hotplates are spark-free and away from combustible materials.
Validation: Monitor the internal reaction temperature using a calibrated PTFE-coated thermocouple. The temperature must remain at least 10 °C below the 62.8 °C flash point to validate that vapor concentrations remain well below the lower explosive limit (LEL).
Emergency Response & Spill Management
In the event of a spill, immediate and methodical action is required to mitigate both the combustible and irritant hazards.
Evacuate & Isolate: Immediately evacuate non-essential personnel from the immediate area. Turn off all nearby ignition sources and hotplates.
Ventilate: Maximize fume hood exhaust and ensure room ventilation is operating at full capacity to disperse combustible vapors.
Containment: Do not use water jets, as this can spread the combustible liquid and accelerate hydrolysis[2]. Instead, cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, vermiculite, or a specialized universal spill pad).
Collection: Using non-sparking tools, scoop the saturated absorbent into a chemically compatible, sealable container (e.g., a high-density polyethylene pail).
Validation: Use a volatile organic compound (VOC) detector or lower explosive limit (LEL) monitor 2 inches above the spill site. A reading of 0% LEL validates that the area is safe for normal operations to resume.
Disposal & Waste Management Plan
Organoboron compounds and their byproducts must be handled as hazardous chemical waste.
Segregation: Collect all liquid waste, contaminated solvents, and initial washings in a dedicated "Combustible Non-Halogenated Organic Waste" container. Do not mix with aqueous or oxidizing waste streams.
Quenching: If the reaction mixture contains unreacted boronate, carefully quench it with a dilute, chilled alcohol (e.g., isopropanol) under an inert atmosphere before transferring it to the waste carboy.
Labeling: Clearly label the container with the chemical name, CAS number (791785-37-0)[1], and the specific hazards (Combustible, Irritant).
Disposal: Transfer the sealed waste containers to the Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration.
Operational Workflow Visualization
Workflow for the safe handling, emergency response, and disposal of combustible organoborons.
References
Flammable Liquids (29 CFR 1910.106). Occupational Safety and Health Administration (OSHA). URL:[Link]
An Illustrated Guide to Schlenk Line Techniques. Organometallics, ACS Publications. URL:[Link]